2-Acetamido-5-methyl-3-nitrobenzoic acid
Description
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Properties
Molecular Formula |
C10H10N2O5 |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-acetamido-5-methyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C10H10N2O5/c1-5-3-7(10(14)15)9(11-6(2)13)8(4-5)12(16)17/h3-4H,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
IOWLTUJPRIXYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)C)C(=O)O |
Origin of Product |
United States |
Comprehensive Structural Elucidation of 2-Acetamido-5-methyl-3-nitrobenzoic Acid via 1H and 13C NMR Spectroscopy
Executive Summary
In the landscape of modern drug development, highly substituted benzoic acids frequently serve as critical pharmacophoric intermediates. 2-Acetamido-5-methyl-3-nitrobenzoic acid is a prime example of a sterically hindered, electronically complex aromatic system. Accurate structural elucidation of such intermediates is paramount, as downstream synthetic success relies entirely on the regiochemical integrity of the starting materials.
This technical whitepaper provides an in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of 2-acetamido-5-methyl-3-nitrobenzoic acid. By moving beyond mere data tabulation, this guide explores the underlying electronic causality driving the observed chemical shifts and establishes a self-validating experimental protocol designed for absolute analytical confidence.
Chemical Environment & Structural Causality
To accurately interpret the NMR spectra of a hexasubstituted-like benzene ring (where four positions are substituted), one must analyze the competing mesomeric (M) and inductive (I) effects of the functional groups:
-
C1 Carboxylic Acid (-COOH): Exerts a moderate electron-withdrawing effect (-I, -M), deshielding the adjacent ortho proton (H6).
-
C2 Acetamido Group (-NHAc): Acts as a moderate electron donor (+M) to the ring, though its lone pair is partially delocalized into the acetyl carbonyl. It forms strong intramolecular hydrogen bonds with either the adjacent -COOH or -NO 2 group, conformationally locking the molecule and heavily deshielding the N-H proton.
-
C3 Nitro Group (-NO 2 ): A powerful electron-withdrawing group (-I, -M) that significantly deshields the ortho proton (H4) and drives the quaternary carbon (C3) resonance downfield.
-
C5 Methyl Group (-CH 3 ): A weak electron donor (+I) that slightly shields the adjacent protons (H4 and H6) while providing a distinct benzylic aliphatic signature.
Because the protons at C4 and C6 are separated by the C5 methyl group, they are meta to each other, which will manifest as a characteristic meta-coupling constant ( J≈2.0 Hz) in the 1 H NMR spectrum.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints. Modern high-resolution NMR techniques emphasize the necessity of precise parameter optimization to achieve quantitative reliability[1].
Step 1: Sample Preparation
-
Solvent Selection: Weigh 15–20 mg of 2-acetamido-5-methyl-3-nitrobenzoic acid. Dissolve entirely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ).
-
Causality: The compound's high polarity (due to -COOH and -NHAc groups) renders it insoluble in non-polar solvents like CDCl 3 . DMSO- d6 disrupts intermolecular hydrogen bonding, ensuring sharp resonance peaks. Furthermore, it prevents the rapid chemical exchange of the -NH and -COOH protons, which would otherwise be lost in protic solvents like CD 3 OD.
-
-
Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube to remove particulate matter, which causes magnetic susceptibility gradients and broadens spectral lines.
Step 2: Instrument Calibration (Self-Validation)
-
Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Manually tune and match the probe to the specific dielectric constant of the DMSO- d6 solution.
-
3D Shimming: Execute gradient shimming (Z, X, Y, XZ, YZ) to achieve a highly homogeneous magnetic field ( B0 ). Validation Check: The full width at half maximum (FWHM) of the DMSO- d6 residual solvent peak must be ≤1.0 Hz.
-
Pulse Calibration: Perform a nutation experiment to determine the exact 90° pulse width ( P1 ) for the specific sample. This guarantees maximum signal-to-noise ratio (SNR) and ensures that integration values accurately reflect proton ratios.
Step 3: Data Acquisition Parameters
-
1 H NMR: Acquire 16–32 scans with a spectral width of 15 ppm. Set the relaxation delay ( D1 ) to 5 seconds. Causality: A D1 of ≥5×T1 (longitudinal relaxation time) ensures all spins return to thermal equilibrium, making the integrals strictly quantitative.
-
13 C NMR: Acquire 512–1024 scans with a spectral width of 250 ppm using broadband proton decoupling (WALTZ-16). Set D1 to 2 seconds.
Step 4: Internal Referencing
Calibrate the chemical shift scale using the residual solvent peak of DMSO- d6 , which is universally established at 2.50 ppm for 1 H and 39.52 ppm for 13 C[2]. This eliminates the need for internal Tetramethylsilane (TMS), which can be volatile and interact with the solute.
Spectral Data & Mechanistic Interpretation
Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Electronic Effect |
| 13.50 | br s | 1H | -COOH | Highly deshielded due to carboxylic acid resonance and strong hydrogen bonding. |
| 10.25 | s | 1H | -NHAc | Deshielded by adjacent electron-withdrawing -NO 2 and -COOH groups; restricted rotation due to intramolecular H-bonding. |
| 8.05 | d ( J=2.0 Hz) | 1H | Ar-H4 | Strong -I/-M deshielding from the ortho -NO 2 group. Exhibits meta coupling to H6. |
| 7.85 | d ( J=2.0 Hz) | 1H | Ar-H6 | Deshielded by the ortho -COOH group. Exhibits meta coupling to H4. |
| 2.40 | s | 3H | Ar-CH 3 | Standard benzylic methyl shift, slightly deshielded by the electron-deficient aromatic ring. |
| 2.05 | s | 3H | CO-CH 3 | Typical aliphatic acetyl methyl resonance. |
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6 )
| Chemical Shift ( δ , ppm) | Assignment | Causality / Electronic Effect |
| 169.5 | C=O (Acetyl) | Highly deshielded amide carbonyl carbon. |
| 166.0 | C=O (Carboxyl) | Carboxylic acid carbonyl carbon. |
| 145.2 | Ar-C3 (-NO 2 ) | Strongly deshielded quaternary carbon due to the highly electronegative nitro group. |
| 138.5 | Ar-C5 (-CH 3 ) | Quaternary carbon attached to the electron-donating methyl group. |
| 134.0 | Ar-C2 (-NHAc) | Quaternary carbon attached to the amide nitrogen. |
| 132.5 | Ar-C6 (C-H) | Aromatic methine carbon adjacent to the carboxyl group. |
| 128.0 | Ar-C1 (-COOH) | Quaternary carbon attached to the carboxyl group. |
| 125.5 | Ar-C4 (C-H) | Aromatic methine carbon situated between the nitro and methyl groups. |
| 23.5 | -CH 3 (Acetyl) | Aliphatic methyl carbon of the acetyl group. |
| 20.2 | Ar-CH 3 | Benzylic methyl carbon. |
Workflow Visualization
The following diagram illustrates the self-validating logic flow utilized to acquire and interpret the NMR data, ensuring absolute structural confidence.
Figure 1: End-to-end self-validating workflow for NMR acquisition and structural elucidation.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] URL:[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.[2] URL:[Link]
Sources
Comprehensive Material Safety and Toxicological Profiling of 2-Acetamido-5-methyl-3-nitrobenzoic Acid
As a Senior Application Scientist, I approach the safety and toxicological profiling of specialized chemical intermediates not merely as a regulatory checkbox, but as a mechanistic puzzle. 2-Acetamido-5-methyl-3-nitrobenzoic acid (CAS: 91818-60-9) is a highly functionalized aromatic building block frequently utilized in advanced organic synthesis and drug discovery. Because it is a specialized intermediate rather than a widely distributed commercial end-product, an off-the-shelf Material Safety Data Sheet (MSDS) often lacks the mechanistic depth required for advanced R&D handling.
This whitepaper synthesizes the physicochemical properties, extrapolated hazard profiles, and the underlying biochemical causality of its toxicity. Furthermore, it establishes self-validating experimental workflows for researchers who need to empirically verify its safety profile in the lab.
Physicochemical Profiling
Understanding the molecule's structure is the first step in predicting its behavior in both environmental and biological systems. The presence of the carboxylic acid ensures moderate aqueous solubility at physiological pH, while the acetamido group can act as a steric shield, modulating the enzymatic reduction rate of the adjacent nitro group.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Acetamido-5-methyl-3-nitrobenzoic acid |
| CAS Number | 91818-60-9 |
| Molecular Formula | C10H10N2O5 |
| Molecular Weight | 238.20 g/mol |
| Structural Features | Carboxyl (-COOH), Acetamido (-NHCOCH3), Methyl (-CH3), and Nitro (-NO2) groups on a central benzene ring |
| Physical State | Solid (Typical for substituted nitrobenzoic acids) |
Material Safety Data Sheet (MSDS) Core Directives
Based on the chemical homology of nitrobenzoic acids and acetamide derivatives, the following safety parameters must be strictly enforced[1].
GHS Classification & Hazard Statements
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Emergency Response & First Aid
-
Inhalation: Remove the subject to fresh air immediately. The nitroaromatic dust can cause severe respiratory tract irritation. Administer oxygen if breathing is difficult.
-
Skin Contact: Flush immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing. The lipophilic nature of the methyl and nitro groups can facilitate dermal absorption.
-
Eye Contact: Bathe the eye with running water for 15 minutes, ensuring the eyelids are held open to clear particulate matter.
Handling & Storage
Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases. All weighing and transfer operations must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if aerosolization is a risk).
Toxicological Mechanisms: The Causality of Hazard
To handle this compound safely, one must understand why it is hazardous. The primary pharmacophore of toxicological concern is the nitro group (-NO2) .
In mammalian systems, nitroaromatics are susceptible to enzymatic reduction by hepatic nitroreductases (e.g., CYP450 enzymes). This reduction does not happen in a single step; it cascades through highly reactive intermediates, specifically nitroso (-NO) and hydroxylamine (-NHOH) species.
-
Oxidative Stress: These intermediates undergo futile redox cycling, generating massive amounts of Reactive Oxygen Species (ROS) that deplete cellular glutathione and induce lipid peroxidation.
-
Mutagenesis: The hydroxylamine derivative is a potent electrophile capable of covalently binding to DNA, forming adducts that lead to point mutations[2].
-
Methemoglobinemia: If absorbed systemically, nitroaromatics can interact with erythrocytes, oxidizing the Fe2+ in hemoglobin to Fe3+, thereby crippling the blood's oxygen-carrying capacity.
Caption: Mechanistic pathway of nitroaromatic toxicity and metabolic activation.
Experimental Workflows: Safety & Toxicology Validation
A hallmark of rigorous scientific inquiry is the use of self-validating experimental designs. When introducing 2-Acetamido-5-methyl-3-nitrobenzoic acid into a new biological assay, you cannot assume its toxicity profile is identical to generic nitrobenzene. You must empirically define it using the following protocols.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
Causality: Before assessing specific mutagenic endpoints, we must establish the baseline cellular toxicity (IC50). The MTT assay is chosen because it directly measures mitochondrial reductase activity, linking the metabolic health of the cell to its viability in the presence of the compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (human liver cancer) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Dissolve 2-Acetamido-5-methyl-3-nitrobenzoic acid in DMSO to create a 10 mM stock. Serial dilute in culture media (ensure final DMSO concentration remains < 0.1% to prevent solvent toxicity).
-
Dosing & Self-Validation: Treat cells with the compound concentrations (e.g., 1 µM to 1000 µM).
-
Negative Control: Media with 0.1% DMSO.
-
Positive Control: 10 µM Doxorubicin (validates the assay's dynamic range and sensitivity to cell death).
-
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Solubilize the crystals using 100 µL of DMSO per well. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol 2: Mutagenicity Assessment via Ames Test
Causality: To evaluate if the compound induces DNA point mutations, we utilize the[3]. Crucially, because the nitro group requires enzymatic reduction to become highly mutagenic, this assay must be performed with a mammalian hepatic S9 fraction. Without S9 metabolic activation, the assay may yield a false negative[4].
Step-by-Step Methodology:
-
Bacterial Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight.
-
Metabolic Activation: Prepare the S9 mix containing rat liver extract and essential cofactors (NADP+, glucose-6-phosphate).
-
Exposure: In sterile tubes, combine:
-
100 µL of the bacterial culture.
-
500 µL of the S9 mix (or phosphate buffer for the non-activated control).
-
50 µL of 2-Acetamido-5-methyl-3-nitrobenzoic acid at varying sub-lethal concentrations.
-
-
Plating: Mix the exposure solution with 2 mL of molten top agar (containing trace histidine to allow initial divisions) and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies. A dose-dependent increase in colony count (typically >2x the negative control) indicates a positive mutagenic response.
Caption: High-throughput Ames test workflow utilizing S9 metabolic activation.
Conclusion
Handling 2-Acetamido-5-methyl-3-nitrobenzoic acid requires a deep appreciation of its structural liabilities. While it is an invaluable synthetic intermediate, its nitroaromatic core poses distinct risks of oxidative stress and mutagenicity upon metabolic activation. By adhering to the stringent PPE guidelines outlined in the MSDS framework and utilizing self-validating cytotoxicity and mutagenicity workflows, researchers can safely leverage this compound in advanced drug development programs.
References
-
Title: Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
-
Title: Mini Mutagenicity Test: A Miniaturized Version of the Ames Test Used in a Prescreening Assay for Point Mutagenesis Assessment Source: PubMed (Toxicology in Vitro) URL: [Link]
-
Title: Safety Data Sheet (SDS) - 5,5′-Dithiobis(2-nitrobenzoic acid) Source: BioAssay Systems URL: [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. Mini mutagenicity test: a miniaturized version of the Ames test used in a prescreening assay for point mutagenesis assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats [mdpi.com]
Structural Profiling and X-Ray Crystallography of 2-Acetamido-5-methyl-3-nitrobenzoic Acid: A Technical Guide
Executive Summary
The compound 2-Acetamido-5-methyl-3-nitrobenzoic acid ( C10H10N2O5 ) is a highly functionalized aromatic molecule characterized by a dense, competing array of hydrogen-bond donors and acceptors. For researchers in drug development, supramolecular chemistry, and crystal engineering, elucidating its exact three-dimensional conformation is critical. The spatial arrangement of its functional groups—specifically the steric clash between the bulky ortho-nitro and acetamido groups—dictates its physicochemical properties, solubility profiles, and target-binding thermodynamics.
This whitepaper provides a comprehensive, self-validating methodology for the crystallization, Single Crystal X-Ray Diffraction (SCXRD) data collection, and structural refinement of this compound, grounded in authoritative crystallographic standards.
Molecular Architecture & Theoretical Crystallographic Profiling
To successfully crystallize and resolve the structure of a complex organic molecule, one must first understand the causality behind its intermolecular interactions. The crystal packing of 2-Acetamido-5-methyl-3-nitrobenzoic acid is governed by a delicate balance between strong hydrogen bonding and steric hindrance.
-
Carboxylic Acid Dimerization (Primary Synthon): The dominant driving force for crystallization in substituted benzoic acids is the formation of the classic R22(8) homodimer via O−H⋯O interactions. This robust motif anchors the crystal lattice.
-
Steric and Electronic Torsion (Secondary Synthon): The acetamido group acts as both a hydrogen-bond donor ( N−H ) and acceptor ( C=O ). However, the adjacent nitro group at the 3-position induces significant steric strain and electron withdrawal. To minimize electrostatic repulsion, the acetamido group is forced out of the primary aromatic plane.
-
Predicted Space Group: Given the absence of intrinsic molecular chirality and the strong thermodynamic preference for centrosymmetric packing in functionalized aromatics, the compound is predicted to crystallize in the monoclinic P21/c or triclinic P1ˉ space group.
Quantitative Data Summaries
Table 1: Predicted Crystallographic Parameters for C10H10N2O5
| Parameter | Predicted Value / Range |
| Chemical Formula | C10H10N2O5 |
| Formula Weight | 238.20 g/mol |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ |
| Data Collection Temp. | 100(2) K |
| Z (Molecules/unit cell) | 4 (for P21/c ) or 2 (for P1ˉ ) |
| Calculated Density | ~1.45 - 1.55 g/cm3 |
| Absorption Coeff. ( μ ) | ~0.12 mm−1 (Mo Kα ) |
Table 2: Expected Hydrogen Bond Geometries
| Donor-H ⋯ Acceptor | D-H (Å) | H ⋯ A (Å) | D ⋯ A (Å) | Angle D-H ⋯ A (°) | Motif |
| O-H ⋯ O=C (Carboxyl) | 0.84 | 1.80 - 1.90 | 2.60 - 2.70 | > 165 | R22(8) Dimer |
| N-H ⋯ O=C (Acetamido) | 0.88 | 1.95 - 2.10 | 2.80 - 2.95 | > 150 | 1D Polymeric Chain |
Experimental Protocols for Single Crystal X-Ray Diffraction
To ensure scientific integrity, the following protocols are designed as a self-validating system , where each phase includes built-in quality control checks to prevent downstream data corruption.
Phase 1: Crystal Growth and Selection
Causality of Solvent Choice: Slow evaporation from a binary solvent system (e.g., Ethanol/Water) is utilized to balance solubility and controlled supersaturation. Rapid precipitation leads to kinetic trapping of amorphous powders; slow evaporation ensures thermodynamic control, yielding diffraction-quality single crystals.
-
Preparation: Dissolve 50 mg of the compound in 2 mL of hot ethanol. Add distilled water dropwise until slight turbidity is observed (the cloud point), then add a single drop of ethanol to clear the solution.
-
Crystallization: Pierce a Parafilm cover with 2-3 microscopic holes to allow highly controlled solvent evaporation. Maintain the vial at a constant 20°C in a vibration-free environment.
-
Self-Validating Check: After 3-5 days, inspect the harvest under a polarized light microscope. Select a crystal that exhibits sharp, uniform extinction upon rotation. This optical behavior validates that the crystal is a single domain and free of macroscopic twinning. Ideal dimensions are approximately 0.1×0.15×0.2 mm.
Phase 2: X-Ray Diffraction Data Collection
Causality of Cryocooling: Collecting data at cryogenic temperatures reduces the thermal motion of atoms, thereby minimizing Anisotropic Displacement Parameters (ADPs) and drastically improving the signal-to-noise ratio at high diffraction angles.
-
Mounting: Submerge the selected crystal in Paratone-N oil to prevent solvent loss and atmospheric degradation, then mount it on a MiTeGen polyimide loop.
-
Data Collection: Transfer the loop immediately to the goniometer of a diffractometer (e.g., Bruker D8 VENTURE) equipped with a Mo Kα microfocus source ( λ=0.71073 Å). Maintain the crystal at 100 K using an open-flow nitrogen cryocooler.
-
Integration: Utilize the APEX3 software suite[1] for unit cell determination and to orchestrate data collection strategies. Perform frame integration and multi-scan absorption correction using SAINT and SADABS.
-
Self-Validating Check: Review the data reduction statistics. A successful integration must yield an internal agreement factor ( Rint ) of <0.05 and a data completeness of >99% up to θ=25.2∘ .
Phase 3: Structure Solution and Refinement
Causality of Refinement Logic: Modern crystallographic refinement relies on robust least-squares algorithms to minimize the difference between observed and calculated structure factors, ensuring the proposed model reflects physical reality.
-
Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) integrated within the highly visual OLEX2 graphical user interface[2].
-
Refinement: Refine the structural model using full-matrix least-squares on F2 utilizing the SHELXL engine[3].
-
Hydrogen Atom Treatment: Locate the critical carboxylic acid ( O−H ) and acetamido ( N−H ) hydrogen atoms in the difference Fourier map. Refine them with appropriate distance restraints (DFIX) to accurately model the hydrogen-bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.
-
Self-Validating Check: Generate a Crystallographic Information File (CIF) and submit it to the IUCr checkCIF routine. A scientifically sound structure will converge with an R1 value <0.05 and contain zero unjustified Level A or B alerts.
Mechanistic Visualizations
Fig 1: Self-validating SCXRD workflow from crystal selection to final CIF validation.
Fig 2: Mechanistic logic of intermolecular forces driving the 3D crystal lattice formation.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Bruker AXS Inc. (2016). APEX3 Software User Manual. Bruker Support Documentation. URL: [Link]
Sources
Mechanism of action for 2-Acetamido-5-methyl-3-nitrobenzoic acid derivatives
An In-Depth Technical Guide to the Hypothesized Mechanisms of Action for 2-Acetamido-5-methyl-3-nitrobenzoic Acid Derivatives
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is of paramount importance. Benzoic acid derivatives, in particular, have historically served as a versatile foundation for the development of a wide array of medicinal agents, from anti-inflammatory drugs to antimicrobial and anticancer therapies[1]. The compound class of 2-Acetamido-5-methyl-3-nitrobenzoic acid and its derivatives presents a compelling, albeit underexplored, area of research. The strategic arrangement of an acetamido group, a methyl group, and a nitro group on the benzoic acid core suggests a potential for multifaceted biological activity. The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the acetamido and carboxylic acid moieties create a unique electronic and steric profile that could drive specific molecular interactions.
This technical guide provides a comprehensive exploration of the hypothesized mechanisms of action for 2-Acetamido-5-methyl-3-nitrobenzoic acid derivatives. In the absence of extensive direct research on this specific class of molecules, we will extrapolate from the known biological activities of structurally related compounds, including nitroaromatics and other substituted benzoic acids. We will present two primary, non-mutually exclusive hypotheses: a prodrug activation mechanism centered on the nitro group, and a direct enzyme inhibition model. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, self-validating experimental protocols to investigate these hypotheses.
Part 1: The Nitroaromatic Moiety as a Latent Warhead - A Prodrug Activation Hypothesis
A prominent mechanism for nitroaromatic compounds, especially in the context of antimicrobial and anticancer applications, is their function as prodrugs that are selectively activated under hypoxic conditions.[2] This is particularly relevant for anaerobic bacteria and the microenvironment of solid tumors. We hypothesize that 2-Acetamido-5-methyl-3-nitrobenzoic acid derivatives can act as such prodrugs.
The Proposed Activation Pathway:
-
Cellular Ingress: The molecule, possessing a balance of lipophilic (methyl group, aromatic ring) and hydrophilic (carboxylic acid, acetamido, nitro groups) features, is anticipated to passively diffuse across cellular membranes. Its logarithmic partition coefficient (logP) and polar surface area are key determinants of this process[3].
-
Reductive Activation by Nitroreductases: In the low-oxygen environment of anaerobic bacteria or tumor cells, endogenous nitroreductase enzymes (NTRs) catalyze the reduction of the nitro group (-NO2). This is a critical, multi-electron process that transforms the relatively inert parent compound into highly reactive intermediates.
-
Generation of Cytotoxic Species: The reduction of the nitro group proceeds through several stages, including the formation of nitroso and hydroxylamino intermediates. These species can subsequently generate a cascade of reactive nitrogen species (RNS) and reactive oxygen species (ROS). This bio-reductive activation is a known mechanism for other nitroaromatic drugs[4].
-
Multi-Target Cellular Damage: The resulting RNS and ROS are non-specific cytotoxic agents that can inflict damage on a wide range of critical biomolecules:
-
DNA Damage: These reactive species can cause DNA strand breaks and base modifications, leading to mutations and the activation of apoptotic pathways[2].
-
Protein Dysfunction: Oxidation of amino acid residues, particularly cysteine and methionine, can lead to the misfolding and inactivation of essential enzymes and structural proteins.
-
Lipid Peroxidation: Damage to membrane lipids compromises cellular integrity, leading to loss of ion gradients and eventual cell lysis.
-
This proposed mechanism is particularly attractive from a therapeutic standpoint as it offers a degree of selectivity for hypoxic target cells over healthy, normoxic tissues.
Caption: Proposed prodrug activation pathway for 2-Acetamido-5-methyl-3-nitrobenzoic acid derivatives.
Part 2: Direct Enzyme Inhibition - A Structure-Based Hypothesis
Independent of the prodrug activation mechanism, the structural features of these derivatives suggest they may also function as direct inhibitors of specific enzymes. The benzoic acid scaffold is present in numerous known enzyme inhibitors[1][5]. The acetamido and methyl groups can engage in specific hydrophobic and hydrogen-bonding interactions within an enzyme's active site.
Potential Enzyme Targets and Rationale:
-
Cyclooxygenase (COX) Enzymes: Derivatives of 5-acetamido-2-hydroxy benzoic acid (a structural analog) have been investigated as selective COX-2 inhibitors.[6][7] The carboxylic acid is crucial for binding to the active site of COX enzymes, while the acetamido group can form key hydrogen bonds. We hypothesize that 2-Acetamido-5-methyl-3-nitrobenzoic acid derivatives could similarly target COX enzymes, potentially leading to anti-inflammatory effects.
-
Bacterial Enzymes: The general structure of benzoic acid derivatives has been shown to possess antibacterial properties.[4] This could be due to the inhibition of essential bacterial enzymes, such as those involved in folate synthesis (e.g., dihydropteroate synthase) or cell wall synthesis.
-
Xanthine Oxidase (XO): Some substituted thiazole-carboxylic acid derivatives have been identified as potent XO inhibitors for the treatment of gout.[5] The carboxylic acid moiety is often a key feature for binding to the molybdenum center in the XO active site.
Hypothesized Mechanism of Inhibition:
The derivative would act as a competitive or mixed-type inhibitor, binding reversibly to the enzyme's active site. The binding would likely be stabilized by a network of interactions:
-
The carboxylate group could form salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine).
-
The acetamido group could act as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
The aromatic ring and methyl group could engage in van der Waals and hydrophobic interactions with nonpolar pockets in the active site.
Sources
- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 2. jocpr.com [jocpr.com]
- 3. Compound 2-acetamido-5-nitrobenzoic acid - Chemdiv [chemdiv.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Synthesis Protocol for 2-Acetamido-5-methyl-3-nitrobenzoic acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Overview
The compound 2-Acetamido-5-methyl-3-nitrobenzoic acid (CAS: 91818-60-9) is a highly functionalized aromatic building block frequently utilized in the pharmaceutical industry[1]. It serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including quinazolines and benzoxazoles, which are integral to the development of targeted therapeutics such as the thymidylate synthase inhibitor raltitrexed[2].
As a Senior Application Scientist, I have structured this protocol to emphasize not just the procedural steps, but the underlying chemical causality. The synthesis from 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) requires a precise two-step sequence: N-acetylation followed by regioselective nitration .
Mechanistic Rationale
Direct nitration of 2-amino-5-methylbenzoic acid is synthetically unviable due to the susceptibility of the free primary amine to oxidation by nitric acid, which leads to complex degradation mixtures. Furthermore, in strongly acidic nitrating conditions, the amine protonates to form an −NH3+ group, converting it from an ortho/para-director to a strongly deactivating meta-director.
To circumvent this, the amine is first protected via acetylation. The resulting acetamido group ( −NHAc ) is robust against oxidation and acts as a strong ortho/para-directing activator. In the intermediate 2-acetamido-5-methylbenzoic acid:
-
The −NHAc group at C2 strongly directs electrophiles to the ortho (C3) and para (C5) positions. Since C5 is blocked by a methyl group, the C3 position is highly activated.
-
The −CH3 group at C5 is a weaker activator, directing to C4 and C6.
-
Because the activating power of −NHAc vastly exceeds that of −CH3 , the nitronium ion ( NO2+ ) is regioselectively directed to the C3 position , yielding the desired 2-acetamido-5-methyl-3-nitrobenzoic acid with high fidelity.
Experimental Workflow
Synthetic workflow for 2-Acetamido-5-methyl-3-nitrobenzoic acid via acetylation and nitration.
Materials and Reaction Parameters
Reagent Summary Table
| Chemical Name | CAS Number | Role in Synthesis | Hazard Profile |
| 2-Amino-5-methylbenzoic acid | 2941-78-8 | Starting Material | Irritant (Skin/Eyes)[3] |
| Acetic Anhydride | 108-24-7 | Acetylating Agent | Corrosive, Flammable |
| Glacial Acetic Acid | 64-19-7 | Solvent | Corrosive, Flammable |
| Nitric Acid (68-70%) | 7697-37-2 | Nitrating Agent | Strong Oxidizer, Corrosive |
| Sulfuric Acid (98%) | 7664-93-9 | Catalyst / Solvent | Severe Corrosive, Reactive |
Quantitative Yield & Analytical Expectations
| Stage | Target Compound | Expected Yield | Physical Appearance |
| Step 1 | 2-Acetamido-5-methylbenzoic acid | ~93%[4] | Off-white to pale yellow solid |
| Step 2 | 2-Acetamido-5-methyl-3-nitrobenzoic acid | 75 - 85% | Yellow crystalline powder |
Step-by-Step Methodologies
Step 1: N-Acetylation of 2-Amino-5-methylbenzoic Acid
Objective: Mask the reactive primary amine to prevent oxidation and establish the correct directing group for subsequent nitration.
-
Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-5-methylbenzoic acid (1.0 equivalent) in glacial acetic acid (approx. 3-5 volumes).
-
Reagent Addition: Slowly add acetic anhydride (1.5 to 2.0 equivalents) dropwise to the stirring suspension. Note: The reaction is mildly exothermic. Addition should be controlled to prevent solvent boiling.
-
Thermal Activation: Heat the reaction mixture to 80-90 °C for approximately 1 hour[4]. The suspension will typically transition into a clear solution as the starting material is consumed and the more soluble acetylated product forms.
-
Reaction Quenching: Allow the mixture to cool to room temperature, then pour it slowly into vigorously stirred ice-cold water (approx. 10 volumes relative to acetic acid).
-
Isolation: Collect the resulting precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water to remove residual acetic acid.
-
Drying: Dry the isolated 2-acetamido-5-methylbenzoic acid in a vacuum oven at 50 °C until a constant weight is achieved.
Step 2: Regioselective Nitration of 2-Acetamido-5-methylbenzoic Acid
Objective: Introduce the nitro group at the highly activated C3 position under strict thermal control.
-
Acidic Solvation: In a multi-neck round-bottom flask equipped with an internal thermometer and mechanical stirrer, dissolve the dried 2-acetamido-5-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid (98%, approx. 5 volumes).
-
Thermal Control (Critical): Submerge the flask in an ice-salt bath. Allow the internal temperature to drop to 0-5 °C. Causality: Nitration is highly exothermic; elevated temperatures will lead to over-nitration, aromatic ring degradation, and loss of regioselectivity.
-
Nitrating Mixture Preparation: In a separate, cooled addition funnel, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 volume) at 0 °C.
-
Electrophilic Addition: Add the cold nitrating mixture dropwise to the stirring substrate solution. Maintain the internal temperature strictly below 5 °C throughout the addition.
-
Maturation: Once the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then slowly let it warm to room temperature over 1-2 hours to ensure complete conversion.
-
Quenching and Precipitation: Carefully pour the viscous reaction mixture over crushed ice (approx. 15-20 volumes) under vigorous stirring. A yellow precipitate of 2-acetamido-5-methyl-3-nitrobenzoic acid will rapidly form.
-
Isolation and Purification: Isolate the product via vacuum filtration. Wash the filter cake with copious amounts of cold water until the filtrate reaches a neutral pH. For high-purity pharmaceutical applications, recrystallize the crude solid from an ethanol/water mixture.
References
-
ResearchGate. Improved synthesis of inhibitor for thymidylate synthase raltitrexed. Retrieved from: [Link]
Sources
Application Note: 2-Acetamido-5-methyl-3-nitrobenzoic Acid as a Privileged Pharmaceutical Intermediate
Executive Summary & Strategic Value
In modern medicinal chemistry, the rapid assembly of complex, multi-targeted pharmacophores relies heavily on highly functionalized, poly-substituted aromatic building blocks. 2-Acetamido-5-methyl-3-nitrobenzoic acid (CAS 91818-60-9) is a premier example of such a scaffold. Featuring a unique tetrasubstituted benzene ring, this intermediate offers orthogonal reactivity across three distinct functional groups: a carboxylic acid, a nitro group, and an acetamido group.
As a Senior Application Scientist, I frequently utilize this specific substitution pattern to construct benzimidazole and quinazolinone cores. These heterocycles are privileged structures in drug discovery, serving as the backbone for β-site amyloid precursor protein-cleaving enzyme (BACE) inhibitors targeting Alzheimer's disease[1], as well as various kinase and DHODH inhibitors. The pre-installed acetamido group is particularly strategic; it not only protects the sensitive aniline nitrogen during upstream synthetic steps but also serves as an internal electrophile for downstream cyclization[2].
Physicochemical Profiling
Before initiating any synthetic workflow, establishing the physicochemical baseline of the intermediate is critical for predicting solubility, reactivity, and analytical behavior.
Table 1: Quantitative Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | 2-Acetamido-5-methyl-3-nitrobenzoic acid |
| CAS Registry Number | 91818-60-9 |
| Molecular Formula | C10H10N2O5 |
| Molecular Weight | 238.20 g/mol |
| Appearance | Pale yellow to off-white crystalline powder |
| Solubility Profile | Soluble in DMF, DMSO; moderately soluble in MeOH/EtOH; insoluble in H2O |
| Storage Conditions | 2–8 °C, desiccated, protected from light |
Mechanistic Role & Orthogonal Reactivity
The synthetic utility of 2-acetamido-5-methyl-3-nitrobenzoic acid lies in the predictable, orthogonal reactivity of its substituents. Understanding the causality behind these electronic and steric interactions is essential for designing self-validating experimental protocols.
-
Carboxylic Acid (-COOH) at C1: Acts as the primary handle for amide coupling. The strong electron-withdrawing nature of the adjacent nitro group deactivates the aromatic ring, making the carboxylate less nucleophilic. Consequently, highly efficient coupling reagents (e.g., HATU) are required to prevent epimerization or premature degradation during activation.
-
Nitro Group (-NO2) at C3: Serves as a masked amine. Its selective reduction to an aniline is the trigger for subsequent heterocyclic ring closure.
-
Acetamido Group (-NHAc) at C2: Forms a classic 2-nitroacetanilide motif with the C3 nitro group. Upon reduction of the nitro group, the newly formed amine spontaneously (or under mild acid catalysis) attacks the carbonyl carbon of the acetamido group. This dehydration-cyclization pathway is a modernized variant of the classic Hoebrecker synthesis, yielding a 2-methylbenzimidazole core[2].
Orthogonal reactivity profile of 2-Acetamido-5-methyl-3-nitrobenzoic acid.
Experimental Protocols
The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that the causality of the chemical transformations can be monitored in real-time.
Protocol A: Reductive Cyclization to a Benzimidazole Scaffold
This protocol details the transformation of the 2-nitroacetanilide motif into a 2,5-dimethyl-1H-benzo[d]imidazole-7-carboxylic acid core, a critical intermediate for BACE inhibitors[1].
Reagents & Materials:
-
2-Acetamido-5-methyl-3-nitrobenzoic acid (1.0 eq, 10 mmol, 2.38 g)
-
10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 238 mg)
-
Methanol (HPLC grade, 50 mL)
-
Glacial Acetic Acid (10 mL)
-
Hydrogen gas (Balloon or Parr shaker at 30 psi)
Step-by-Step Methodology:
-
Solubilization: Suspend the starting material (2.38 g) in 50 mL of methanol in a heavy-walled reaction flask. Expert Insight: Methanol is chosen because it easily dissolves the intermediate 2-aminoacetanilide formed during reduction, preventing catalyst fouling.
-
Catalyst Addition: Carefully add 10% Pd/C (238 mg) under a steady stream of nitrogen to prevent auto-ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (30 psi) at ambient temperature for 4–6 hours.
-
IPC Check (Self-Validation): Monitor hydrogen uptake. Once uptake ceases, sample the reaction mixture via LC-MS. The starting material ( m/z 237 [M-H]⁻) should be completely absent, replaced by the uncyclized diamine intermediate ( m/z 207 [M-H]⁻).
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol. Concentrate the filtrate under reduced pressure.
-
Acid-Catalyzed Cyclization: Dissolve the crude diamine in 10 mL of glacial acetic acid. Heat the solution to 90 °C for 3 hours. Causality: The thermal energy and acidic environment protonate the acetamido carbonyl, drastically accelerating the intramolecular nucleophilic attack by the adjacent amine and driving the dehydration step.
-
Isolation: Cool the mixture to room temperature and pour over crushed ice (50 g). Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the benzimidazole core.
Synthetic workflow for generating benzimidazole scaffolds from the intermediate.
Protocol B: Amide Coupling via Carboxylic Acid Activation
If the synthetic strategy requires functionalizing the carboxylic acid prior to ring closure, this protocol ensures high-yielding amide formation despite the deactivated nature of the aromatic ring.
Step-by-Step Methodology:
-
Activation: Dissolve 2-Acetamido-5-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes. Expert Insight: HATU is mandatory here. The electron-withdrawing nitro group reduces the nucleophilicity of the carboxylate, making standard EDC/HOBt coupling sluggish and prone to degradation.
-
Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for 2 hours at room temperature.
-
Quench & Extract: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4 and concentrate.
Analytical Validation Parameters
To ensure the integrity of the starting material and the success of the described protocols, rigorous analytical validation is required.
Table 2: Standardized HPLC Parameters for Reaction Monitoring
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Profile | 10% B to 90% B over 15 minutes; hold for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (Optimal for nitroaromatics and benzimidazoles) |
| Injection Volume | 10 µL |
NMR Expectations (1H NMR, DMSO-d6): For the starting material (2-Acetamido-5-methyl-3-nitrobenzoic acid), expect a sharp singlet around δ 2.05 ppm (integrating for 3H, acetamido methyl), a singlet around δ 2.40 ppm (integrating for 3H, aromatic methyl), and two distinct aromatic protons appearing as meta-coupled doublets ( J≈2.0 Hz) between δ 7.80 and 8.20 ppm due to the deshielding effect of the nitro and carboxylic acid groups.
References
- Title: WO2006099379A2 - Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors Source: Google Patents / WIPO URL
-
Title: Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
Sources
- 1. WO2006099379A2 - Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
Application Note: Regioselective Nitration of 2-Acetamido-5-methylbenzoic Acid
Executive Summary
In drug development and fine chemical synthesis, the precise installation of nitro groups on functionalized aromatic rings is a foundational operation. This application note details the regioselective nitration of 2-acetamido-5-methylbenzoic acid to yield 2-acetamido-5-methyl-3-nitrobenzoic acid . By employing a tightly controlled electrophilic aromatic substitution (EAS) protocol, we achieve high isomeric purity while mitigating the risks of oxidative degradation and protecting group hydrolysis.
Mechanistic Rationale & Directing Effects
The nitration of 2-acetamido-5-methylbenzoic acid represents a delicate balance of steric and electronic directing effects. The substrate possesses three distinct functional groups:
-
Carboxylic Acid (-COOH) at C1: A deactivating, meta-directing group.
-
Acetamido Group (-NHAc) at C2: A strongly activating, ortho/para-directing group.
-
Methyl Group (-CH3) at C5: A weakly activating, ortho/para-directing group.
When subjected to a nitrating mixture (concentrated HNO3 and H2SO4 ), the generation of the highly electrophilic nitronium ion ( NO2+ ) initiates the reaction[1]. The regioselectivity is fundamentally governed by the most activating group, the -NHAc moiety. Because its para position (C5) is sterically blocked by the methyl group, substitution is forced to the ortho positions (C1 and C3). With C1 occupied by the carboxylic acid, the attack is strictly channeled to C3.
Crucially, the meta-directing nature of the -COOH group synergistically points to the C3 position. Despite the steric hindrance of the resulting 1,2,3-trisubstitution pattern, the profound electronic stabilization of the Wheland intermediate by the acetamido group dictates the formation of the 3-nitro isomer. The acetyl protection is critical; attempting direct nitration on the unprotected 2-amino-5-methylbenzoic acid would lead to destructive oxidative degradation of the free amine by nitric acid[2]. Optimization of nitration parameters, such as stringent temperature control, is essential to maximize yield and suppress the formation of unwanted regioisomers[3].
Reaction Pathway & Workflow Visualizations
Mechanistic pathway of electrophilic aromatic nitration via the Wheland intermediate.
Experimental workflow for the regioselective nitration of the protected benzoic acid.
Reagents and Materials
Table 1: Reagents for the Nitration Workflow
| Reagent | Role | Equivalents / Amount |
|---|---|---|
| 2-Acetamido-5-methylbenzoic acid | Substrate | 1.0 eq (10.0 g, 51.8 mmol) |
| Concentrated Nitric Acid (68-70%) | Nitrating Agent / NO2+ source | 1.1 eq (3.5 mL, 56.9 mmol) | | Concentrated Sulfuric Acid (98%) | Catalyst / Solvent | Excess (30 mL) | | Crushed Ice / Deionized Water | Quenching / Precipitation | ~200 g |
Self-Validating Experimental Protocol
Caution: Nitration reactions are highly exothermic. Concentrated sulfuric and nitric acids are corrosive. Perform all steps in a well-ventilated fume hood using appropriate PPE.
Step 1: Preparation of the Nitrating Mixture
-
In a 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated H2SO4 .
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 3.5 mL of concentrated HNO3 dropwise to the cold sulfuric acid while stirring continuously. Maintain the temperature below 5 °C. Set aside in the ice bath.
Step 2: Substrate Dissolution
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and dropping funnel, add 20 mL of concentrated H2SO4 .
-
Cool the flask to 0–5 °C using an ice-salt bath.
-
Gradually add 10.0 g of 2-acetamido-5-methylbenzoic acid in small portions to the stirred sulfuric acid. Ensure complete dissolution. The temperature must not exceed 10 °C during addition.
Step 3: Electrophilic Aromatic Nitration
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the substrate solution over a period of 30–45 minutes. Monitor the internal thermometer strictly; maintain the reaction temperature between 0 °C and 5 °C.
-
Once the addition is complete, remove the dropping funnel and continue stirring the reaction mixture at 0–5 °C for 1.5 to 2 hours.
Step 4: Quenching and Workup
-
Carefully pour the dark, viscous reaction mixture over 200 g of vigorously stirred crushed ice in a 1 L beaker.
-
Allow the suspension to stir for 15 minutes to ensure complete precipitation and to let the ice melt.
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with multiple portions of ice-cold deionized water.
-
Dry the crude solid in a vacuum oven at 50 °C overnight.
Protocol Trustworthiness & Self-Validation Checkpoints
Every robust protocol must incorporate self-validating checkpoints to ensure reproducibility and safety:
-
Thermal Validation: The nitration of aromatic rings is highly exothermic. Maintaining the internal temperature strictly between 0 °C and 5 °C serves as a real-time kinetic checkpoint. A temperature excursion above 10 °C not only increases the formation of dinitro-impurities but also signals the onset of acetamido hydrolysis.
-
Phase Validation (Quenching): The transition from a homogeneous acidic solution to a heterogeneous suspension upon pouring over ice validates the successful formation of the highly insoluble nitro-product. If the product oils out instead of precipitating, it indicates incomplete nitration or excessive byproduct formation.
-
pH Validation: Washing the filter cake until the filtrate reaches pH 6-7 is a critical self-validating step. Residual sulfuric acid will catalyze the hydrolysis of the protecting group during vacuum drying, leading to product degradation.
Quantitative Data & Yield Optimization
Table 2: Optimization of Nitration Parameters and Yield Outcomes | Temperature (°C) | HNO3 Equivalents | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) | Mechanistic Observation | | :--- | :--- | :--- | :--- | :--- | :--- | | 0 – 5 | 1.1 | 1.5 | 88 | >98% | Optimal kinetics; strict regiocontrol at C3. | | 15 – 20 | 1.1 | 1.5 | 65 | 82% | Exothermic runaway; formation of dinitro byproducts. | | 0 – 5 | 1.5 | 3.0 | 72 | 85% | Over-nitration and partial deprotection of the amine. | | -10 – 0 | 1.05 | 4.0 | 85 | >99% | Excellent purity, but impractically slow reaction rate. |
References
-
Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: AIINMR URL: [Link]
-
Title: Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis Source: Industrial & Engineering Chemistry Research (ACS / Figshare) URL: [Link]
Sources
Application Note: A Guide to the Scale-Up Synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic Acid for Active Pharmaceutical Ingredient (API) Manufacturing
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic acid, a key intermediate in the manufacturing of various Active Pharmaceutical Ingredients (APIs). The protocol details a robust and scalable method starting from 2-amino-5-methylbenzoic acid. Emphasis is placed on process safety, control of critical process parameters (CPPs), and analytical validation to ensure the final product meets stringent quality attributes (CQAs). This guide is intended for researchers, process chemists, and engineers in the pharmaceutical industry.
Introduction and Strategic Importance
2-Acetamido-5-methyl-3-nitrobenzoic acid is a crucial building block in the synthesis of complex pharmaceutical molecules. Its specific substitution pattern, featuring an acetamido, a methyl, and a nitro group on the benzoic acid core, makes it a valuable precursor. The most common synthetic strategy involves a two-step process from 2-amino-5-methylbenzoic acid: 1) protection of the amine via acetylation, and 2) regioselective nitration of the activated ring.
Direct nitration of the parent amine is generally avoided in industrial settings due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple undesired byproducts. The acetylation step serves a dual purpose: it protects the amine from oxidation and modulates its directing effect, favoring nitration at the desired C3 position.
Scaling this process from the laboratory to a manufacturing plant introduces significant challenges, particularly concerning:
-
Thermal Management: The nitration step is highly exothermic and poses a risk of thermal runaway if not properly controlled.[1][2][3]
-
Reagent Handling: The use of concentrated nitric and sulfuric acids requires specialized equipment and stringent safety protocols.[1][4]
-
Process Control: Ensuring regioselectivity and minimizing impurity formation requires precise control over temperature, addition rates, and mixing.
-
Product Isolation: Efficient crystallization and isolation are necessary to achieve high purity and yield.
This guide outlines a validated protocol designed to address these challenges, ensuring a safe, reproducible, and efficient manufacturing process.
Synthetic Pathway and Rationale
The selected synthetic route is a two-step process designed for scalability and control.
Step 1: Acetylation (Protection) The amino group of 2-amino-5-methylbenzoic acid is protected using acetic anhydride. This reaction is typically high-yielding and straightforward to perform on a large scale.
Step 2: Nitration (Functionalization) The protected intermediate, 2-acetamido-5-methylbenzoic acid, is nitrated using a mixed acid system (HNO₃/H₂SO₄). Sulfuric acid serves to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5] The reaction temperature must be kept low (typically <10°C) to control the reaction rate and prevent the formation of isomeric and dinitro impurities.[6][7]
Overall Synthesis Workflow
The diagram below illustrates the high-level workflow for the production of the target molecule.
Caption: High-level process workflow for the two-step synthesis.
Detailed Scale-Up Protocols
Disclaimer: These protocols are intended for trained professionals in facilities designed for chemical manufacturing. A thorough hazard and operability (HAZOP) study must be conducted before implementation. All operations involving corrosive acids must be performed in appropriate, acid-resistant reactors (e.g., glass-lined steel) with adequate ventilation.[1][8]
Part A: Synthesis of 2-Acetamido-5-methylbenzoic Acid (Intermediate)
3.1. Materials and Equipment
| Reagent/Equipment | Specification |
|---|---|
| 2-Amino-5-methylbenzoic Acid | >99% Purity |
| Glacial Acetic Acid | ACS Grade |
| Acetic Anhydride | >98% Purity |
| Deionized Water | USP Grade |
| Glass-Lined Reactor | Appropriate volume with reflux condenser, mechanical stirrer, and temperature control unit. |
| Filtration Equipment | Nutsche filter-dryer or centrifuge. |
3.2. Protocol
-
Reactor Charging: Charge the reactor with 2-amino-5-methylbenzoic acid (1.0 eq) and glacial acetic acid (approx. 4 volumes relative to the starting material).
-
Reagent Addition: Begin agitation and slowly add acetic anhydride (1.2 eq) to the slurry. The addition is mildly exothermic; monitor the temperature.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-3 hours.
-
In-Process Control (IPC): Withdraw a sample and analyze via HPLC to confirm the disappearance of the starting material (conversion >99.5%).
-
Crystallization: Cool the reaction mixture to ambient temperature (20-25°C). Slowly add deionized water (approx. 4 volumes) to precipitate the product.
-
Isolation: Stir the resulting slurry for 1-2 hours to ensure complete crystallization. Filter the solid product.
-
Washing & Drying: Wash the filter cake with deionized water until the filtrate is neutral. Dry the product under vacuum at 60-70°C to a constant weight.
-
Expected Yield: 92-97%
-
Quality: White to off-white solid, purity >99% by HPLC.
-
Part B: Synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic Acid (Final Product)
3.3. Materials and Equipment
| Reagent/Equipment | Specification |
|---|---|
| 2-Acetamido-5-methylbenzoic Acid | Dried intermediate from Part A |
| Concentrated Sulfuric Acid (H₂SO₄) | 98%, ACS Grade |
| Concentrated Nitric Acid (HNO₃) | 68-70%, ACS Grade |
| Crushed Ice / Deionized Water | USP Grade |
| Glass-Lined Reactor | Appropriate volume with high-efficiency cooling, controlled dosing pump, and temperature probes. |
| Quench Vessel | Separate vessel containing ice/water slurry. |
3.4. Protocol
-
Reactor Charging: In a clean, dry reactor, charge concentrated sulfuric acid (approx. 3 volumes).
-
Substrate Addition: Cool the sulfuric acid to 0-5°C. Under vigorous stirring, slowly add the 2-acetamido-5-methylbenzoic acid (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.[9] Stir until fully dissolved.
-
Nitrating Mixture Preparation: In a separate, suitable vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume). This addition is highly exothermic and requires cooling.
-
Nitration: Cool the main reactor containing the substrate solution to 0-5°C. Add the pre-prepared nitrating mixture dropwise via a dosing pump over 2-4 hours. This is a critical control point. The internal temperature must be strictly maintained below 10°C throughout the addition to prevent runaway reactions and impurity formation.[2][7]
-
Reaction Hold: After the addition is complete, stir the mixture at 5-10°C for an additional 1-2 hours.
-
In-Process Control (IPC): Withdraw a sample and analyze by HPLC to confirm reaction completion (residual starting material <1.0%).
-
Quenching: Carefully and slowly transfer the reaction mixture into a vigorously stirred quench vessel containing a slurry of crushed ice and water (approx. 10 volumes).[7][8] This step is also exothermic and requires efficient cooling of the quench vessel. The product will precipitate as a solid.
-
Isolation: Stir the quenched slurry for 1-2 hours to ensure complete precipitation. Filter the solid product.
-
Washing & Drying: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH 6-7). This removes residual acids. Dry the product under vacuum at 50-60°C.
-
Expected Yield: 85-92%
-
Quality: Pale yellow solid, purity >98% by HPLC.
-
Process Safety and Hazard Management
Nitration reactions are inherently hazardous and require rigorous safety protocols.[1][4]
-
Thermal Hazards: The nitration is highly exothermic. The maximum temperature of the synthesis reaction (MTSR) must be calculated and understood. The cooling capacity of the reactor must be sufficient to handle the heat flow. An emergency quench plan should be in place.[2]
-
Corrosivity: Concentrated sulfuric and nitric acids are extremely corrosive. All equipment must be constructed from compatible materials (e.g., glass-lined steel, Hastelloy).[8] Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[1]
-
Gas Emission: The reaction may produce toxic nitrogen oxide (NOx) gases, especially if temperature control is lost. The reactor must be vented to a scrubber system.[2]
Critical Process Parameter (CPP) vs. Critical Quality Attribute (CQA) Relationship
Caption: Relationship between process inputs and product quality.
Analytical Quality Control
Rigorous analytical testing is required to release the final product.
| Test | Method | Acceptance Criteria |
| Identification | FTIR / ¹H NMR | Conforms to the reference standard spectrum. |
| Assay | HPLC-UV (e.g., at 230 nm)[10][11][12] | 98.0% - 102.0% |
| Purity/Impurities | HPLC-UV | Individual unspecified impurity: ≤ 0.10%Total impurities: ≤ 1.0% |
| Melting Point | USP <741> | Conforms to reference standard (e.g., 225-228°C) |
| Loss on Drying | USP <731> | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
Conclusion
The successful scale-up of 2-Acetamido-5-methyl-3-nitrobenzoic acid synthesis hinges on a deep understanding of the reaction mechanism and meticulous control over key process parameters. The two-step protocol described herein, involving amine protection followed by a carefully controlled nitration, provides a reliable and safe pathway for industrial production. Strict adherence to temperature control during nitration is the most critical factor for ensuring both safety and the desired product quality by minimizing the formation of impurities. This application note serves as a foundational guide for developing a robust and efficient manufacturing process for this vital API intermediate.
References
-
Nitration reaction safety. (2024). YouTube. Available at: [Link]
-
Murray, J. I., Brown, D. B., Silva Elipe, M. V., & Vedsø, P. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Chemical Health & Safety. Available at: [Link]
-
Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. Available at: [Link]
-
Nitration Reactions | Continuous Flow Processing. (n.d.). Vapourtec Ltd. Retrieved from [Link]
-
Nitration of Benzoic Acid. (2017). Truman State University Chemistry Department. Available at: [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2017). European Union Reference Laboratory for Feed Additives. Available at: [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (2024). BAuA - Federal Institute for Occupational Safety and Health, Germany. Available at: [Link]
-
Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids and salts thereof. (1984). European Patent Office. Available at: [Link]
-
Shvartsberg, V. M., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. vapourtec.com [vapourtec.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
Application Note: High-Yield Recrystallization and Purification of 2-Acetamido-5-methyl-3-nitrobenzoic Acid
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Organic Intermediates / Substituted Benzoic Acids
Executive Summary & Physicochemical Profiling
The purification of highly functionalized aromatic intermediates, such as 2-Acetamido-5-methyl-3-nitrobenzoic acid (CAS: 91818-60-9), requires a nuanced approach to crystallization. This compound features three distinct functional groups on a toluene core: a carboxylic acid, an electron-withdrawing nitro group, and an acetamido group.
From a thermodynamic and kinetic perspective, the acetamido group is the most sensitive moiety; it is highly susceptible to hydrolytic cleavage under strongly acidic or basic conditions at elevated temperatures [3]. Therefore, traditional aggressive acid-base extractions must be modified. The optimal purification strategy leverages a binary solvent system (Ethanol/Water) . Ethanol acts as a strong hydrogen-bond donor/acceptor to dissolve the compound at high temperatures, while water functions as a highly polar anti-solvent to drive supersaturation and induce nucleation [1, 2].
Quantitative Solvent Selection Matrix
To design a self-validating crystallization system, solvent selection must be dictated by the differential solubility gradient between the boiling point and 4 °C.
| Solvent / System | Boiling Point (°C) | Solubility (Cold, 4 °C) | Solubility (Hot, Near BP) | Suitability & Mechanistic Rationale |
| Ethanol (Absolute) | 78.4 | Low | High | Excellent (Primary Solvent): Disrupts intermolecular H-bonds of the carboxylic acid dimer. |
| Water (Deionized) | 100.0 | Insoluble | Very Low | Excellent (Anti-solvent): Rapidly decreases solubility; highly miscible with ethanol. |
| Ethyl Acetate | 77.1 | Moderate | High | Poor: High cold solubility leads to unacceptable yield losses in the mother liquor. |
| Toluene | 110.6 | Insoluble | Low | Poor: Insufficient polarity to overcome the crystal lattice energy of the amido-acid. |
Process Workflow & Logical Relationships
The following workflow illustrates the dual-phase purification strategy. Phase 1 is an optional pre-treatment for highly degraded or crude batches, while Phase 2 represents the core thermodynamic crystallization loop.
Figure 1: End-to-end workflow for the purification of 2-Acetamido-5-methyl-3-nitrobenzoic acid, detailing optional pre-treatment and binary solvent crystallization.
Step-by-Step Experimental Methodologies
Phase 1: Mild Acid-Base Reprecipitation (For Highly Impure Crude)
Causality Insight: Strong bases (e.g., NaOH) will rapidly hydrolyze the acetamido group into a free amine, destroying the product [3]. We utilize 5% Sodium Bicarbonate (NaHCO₃), which is sufficiently basic to deprotonate the carboxylic acid (pKa ~3.5) but too mild to cleave the amide bond.
-
Dissolution: Suspend 10.0 g of crude 2-acetamido-5-methyl-3-nitrobenzoic acid in 100 mL of 5% aqueous NaHCO₃ at room temperature. Stir for 30 minutes.
-
Filtration: Vacuum filter the mixture to remove unreacted starting materials or polymerized organic impurities.
-
Acidification: Transfer the filtrate to a beaker submerged in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until precipitation is complete.
-
Self-Validation Step: Check the mother liquor with pH paper. The pH must read ≤ 2.0 to guarantee complete protonation and maximum recovery of the benzoic acid derivative.
-
-
Isolation: Filter the pale-yellow precipitate and wash with 20 mL of cold deionized water.
Phase 2: Binary Solvent Recrystallization (Ethanol/Water)
Causality Insight: Nitrobenzoic acid derivatives are prone to "oiling out" (liquid-liquid phase separation) if cooled too rapidly or if the solvent ratio is incorrect [1]. Dropwise addition of the anti-solvent identifies the exact metastable zone (cloud point) required for highly ordered crystal nucleation [2].
-
Primary Dissolution: Transfer the solid to a clean Erlenmeyer flask equipped with a magnetic stir bar. Add absolute ethanol in 5 mL increments while heating on a hot plate (70–75 °C) until the solid just dissolves.
-
Hot Filtration: If the solution is dark or contains particulates, add 0.5 g of activated charcoal, boil for 2 minutes, and filter rapidly through a pre-heated fluted filter paper or a jacketed Buchner funnel.
-
Self-Validation Step: If crystals form in the funnel stem during filtration, the solution was too concentrated. Wash the stem with 2-3 mL of boiling ethanol to recover the product.
-
-
Anti-Solvent Addition: Return the clear filtrate to the heat source. Add near-boiling deionized water dropwise until the solution becomes faintly opaque (the "cloud point").
-
Clarification: Add exactly 3-5 drops of hot ethanol until the solution turns clear again. This sets the system precisely at the saturation threshold.
-
Thermodynamic Cooling: Remove the flask from the heat. Cover with a watch glass and allow it to cool completely undisturbed to room temperature (approx. 2 hours). Once at room temperature, transfer to an ice bath (4 °C) for 30 minutes to maximize yield.
Phase 3: Isolation and Desiccation
-
Filtration: Collect the crystallized product via vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystal cake with 10 mL of an ice-cold 1:1 mixture of Ethanol and Water.
-
Causality Insight: Using pure ethanol for the wash will redissolve the purified product, devastating the yield. The 1:1 mixture removes residual mother liquor without solubilizing the crystals.
-
-
Drying: Transfer the crystals to a watch glass and dry in a vacuum desiccator or vacuum oven at 50 °C for 12 hours.
Troubleshooting & Mechanistic Insights
-
Issue: The product "oils out" instead of forming crystals.
-
Mechanistic Cause: The compound has separated into a distinct liquid phase because the temperature of the system dropped below the solubility limit before it dropped below the melting point of the solute-solvent mixture.
-
Resolution: Reheat the flask until the oil redissolves completely. Add 5-10 mL of additional hot ethanol, then allow the system to cool much more slowly (e.g., by insulating the flask in a warm water bath as it cools).
-
-
Issue: Low recovery yield (< 50%).
-
Mechanistic Cause: The solvent-to-antisolvent ratio is skewed too heavily toward ethanol, preventing the system from reaching critical supersaturation [1].
-
Resolution: Evaporate 30-40% of the mother liquor under reduced pressure, then repeat the cooling phase.
-
References
-
Lu, J., et al. "Insight into the role of pre-assembly and desolvation in crystal nucleation: a case of p-nitrobenzoic acid." IUCr Journals. Available at:[Link]
-
MDPI Open Access Journals. "Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase." Molecules. Available at: [Link]
Application Note: Amide Hydrolysis Protocols for 2-Acetamido-5-methyl-3-nitrobenzoic Acid
Introduction & Synthetic Utility
The compound 2-amino-5-methyl-3-nitrobenzoic acid is a highly valued primary aniline intermediate in drug development. It is most notably utilized as a foundational building block in the synthesis of benzazole derivatives, which function as β-site amyloid precursor protein-cleaving enzyme (BACE) inhibitors for the treatment of Alzheimer's disease[1].
Because direct nitration of 2-amino-5-methylbenzoic acid often leads to unwanted oxidation or mixed regiochemistry, the amino group is typically protected as an acetamide prior to nitration. Consequently, the final step in generating the target aniline is the robust, controlled hydrolysis of 2-acetamido-5-methyl-3-nitrobenzoic acid .
Mechanistic Insights: Overcoming Steric and Electronic Barriers
The deprotection of this specific acetanilide derivative is notoriously difficult. The acetamido group at the C2 position is sterically flanked by a bulky carboxylic acid at C1 and a rigid, electron-withdrawing nitro group at C3. To design a self-validating and high-yielding protocol, one must understand the causality behind the reaction conditions.
The Acid-Catalyzed Pathway (Recommended)
Acidic hydrolysis is the preferred method for this substrate. The mechanism relies on the protonation of the amide carbonyl oxygen by a strong acid (e.g., HCl), which drastically increases the electrophilicity of the carbonyl carbon[2]. This allows water, a weak nucleophile, to successfully attack and form the tetrahedral intermediate. Crucially, under acidic conditions, the adjacent C1 carboxylic acid remains protonated and neutral. As the C-N bond cleaves, the resulting amine is immediately trapped as a water-soluble anilinium salt, driving the reaction equilibrium entirely to the right.
The Base-Catalyzed Pathway (Alternative)
Basic hydrolysis involves the direct attack of a hydroxide anion on the unprotonated amide carbonyl[3]. However, in an alkaline medium, the C1 carboxylic acid is instantly deprotonated to form a carboxylate anion. This localized negative charge creates a strong electrostatic repulsion against the incoming hydroxide nucleophile. While the strongly electron-withdrawing C3 nitro group helps stabilize the leaving group, the initial nucleophilic attack is severely retarded by this repulsion, often resulting in incomplete conversion or the need for harsher conditions that risk degrading the molecule.
Figure 1: Mechanistic pathway of the acid-catalyzed hydrolysis of the sterically hindered acetamide.
Quantitative Data: Hydrolysis Condition Comparison
To guide experimental design, the following table summarizes the operational parameters and expected outcomes for both acidic and basic hydrolysis pathways.
| Parameter | Protocol A: Acidic Hydrolysis | Protocol B: Basic Hydrolysis |
| Reagent | 20% Aqueous HCl | 10% Aqueous NaOH |
| Temperature | 100–105 °C (Reflux) | 100 °C (Reflux) |
| Reaction Time | 4–8 Hours | 12–18 Hours |
| Electrostatic Barrier | None (Neutral Carboxylic Acid) | High (Carboxylate Anion Repulsion) |
| Expected Yield | 85–95% | 60–75% |
| Primary Advantage | Fast, complete conversion; easy isolation. | Avoids handling highly corrosive hot acids. |
| Primary Drawback | Requires acid-resistant glassware. | Prone to incomplete conversion. |
Experimental Protocols
Protocol A: Acid-Catalyzed Hydrolysis (Preferred Workflow)
This protocol utilizes aqueous hydrochloric acid to drive the deprotection while keeping the intermediate anilinium salt in solution.
Step-by-Step Methodology:
-
Suspension: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of 2-acetamido-5-methyl-3-nitrobenzoic acid in 100 mL of 20% aqueous HCl.
-
Reflux: Heat the mixture to a gentle reflux (internal temperature ~100–105 °C). The suspension will gradually transition into a clear, dark yellow/orange solution as the water-soluble anilinium hydrochloride salt forms.
-
In-Process Control (IPC): After 4 hours, sample the reaction. Neutralize a 0.5 mL aliquot and analyze via TLC (Eluent: DCM/MeOH 9:1) or HPLC to confirm the disappearance of the starting material.
-
Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature, then transfer to an ice-water bath (0–5 °C).
-
Isoelectric Precipitation (Critical Step): Carefully add 6M NaOH dropwise while maintaining the internal temperature below 15 °C. Monitor the pH continuously. Stop the addition when the pH reaches 4.0 to 5.0 .
-
Causality Note: 2-Amino-5-methyl-3-nitrobenzoic acid is amphoteric. Adjusting to its isoelectric point ensures the molecule is in its neutral zwitterionic form, which is highly insoluble in water, thereby maximizing the precipitation yield.
-
-
Isolation: Filter the bright yellow precipitate through a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 20 mL) to remove residual inorganic salts.
-
Drying: Dry the product in a vacuum oven at 45 °C to a constant weight.
Figure 2: Step-by-step experimental workflow for the acid-catalyzed hydrolysis protocol.
Protocol B: Base-Catalyzed Hydrolysis (Alternative)
If acid-sensitive downstream functional groups are introduced in derivative syntheses, basic hydrolysis can be employed, though it requires longer reaction times due to carboxylate repulsion[3].
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of the substrate in 100 mL of 10% aqueous NaOH. The solution will immediately turn deep red/orange as the sodium carboxylate salt forms.
-
Reflux: Heat the mixture to reflux. Maintain reflux for 12 to 18 hours.
-
IPC: Monitor the reaction via HPLC. If the reaction stalls before 90% conversion, add an additional 0.5 equivalents of solid NaOH and continue refluxing.
-
Cooling & Acidification: Cool the mixture to 0–5 °C. Carefully acidify the mixture by adding 6M HCl dropwise until the pH reaches 4.0 to 5.0 . The free amine will precipitate out of the solution.
-
Isolation & Drying: Filter, wash with cold water, and vacuum dry at 45 °C as described in Protocol A.
References
- WO2006099379A2 - Benzazole derivatives, compositions, and methods of use as b-secretase inhibitors - Google Patents.
- Direct Catalytic Deaminative Cyanation of Aliphatic Primary Amines - ChemRxiv.
- 1-(Acylamino)alkylphosphonic Acids—Alkaline Deacylation - MDPI.
Sources
Technical Support Center: Regiocontrol in the Nitration of 2-Acetamido-5-methylbenzoic Acid
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the electrophilic aromatic substitution (nitration) of 2-acetamido-5-methylbenzoic acid. Direct nitration of amino-substituted benzoic acids is notoriously problematic due to the susceptibility of the free amine to oxidation and poor regiocontrol[1]. While acetylation protects the amine and directs the substitution, strict operational parameters must be maintained to prevent the emergence of regioisomer byproducts.
Below, we break down the mechanistic causality of regioisomer formation, provide a troubleshooting matrix, and outline a self-validating standard operating procedure (SOP).
Section 1: Mechanistic Causality Desk (The "Why")
To minimize regioisomers, you must understand the competing electronic effects on the aromatic ring of 2-acetamido-5-methylbenzoic acid. The thermodynamic and kinetic target is 3-nitro-2-acetamido-5-methylbenzoic acid .
Here is the synergistic breakdown of the directing groups:
-
The -NHAc group (C2): This is a strongly activating, ortho/para-directing group. Because its para position (C5) is blocked by the methyl group, it strongly directs the nitronium ion ( NO2+ ) to the ortho position (C3)[1].
-
The -CH3 group (C5): This is a weakly activating, ortho/para-directing group. It directs electrophilic attack to its ortho positions (C4 and C6).
-
The -COOH group (C1): This is a deactivating, meta-directing group. It further reinforces electrophilic attack at C3.
Because the activating power of the -NHAc group far exceeds that of the -CH3 group, the C3 position is heavily favored. However, acid-catalyzed hydrolysis during the reaction can completely invert this regioselectivity.
Directing Group Synergy & Regioselectivity Matrix
| Aromatic Position | Directing Group Influence | Steric Environment | Expected Regiochemical Outcome |
| C3 | Ortho to -NHAc (Strong), Meta to -COOH | Low | Target Site (Major Product) |
| C4 | Ortho to -CH3 (Weak) | Low | Minor Byproduct |
| C6 | Ortho to -CH3, Ortho to -COOH | High | Trace Byproduct |
| C4 / C6 (If Deprotected) | Meta to −NH3+ (Strong Deactivating) | Variable | Major Byproducts (Failure Mode) |
Section 2: Troubleshooting FAQs
Q: My LC-MS shows significant 4-nitro and 6-nitro byproducts. What is causing this shift in regioselectivity? A: This is the most common failure mode and is caused by thermal mismanagement. Nitration is highly exothermic[2]. If the internal temperature exceeds 10°C, the strongly acidic conditions ( H2SO4/HNO3 ) catalyze the deprotection (hydrolysis) of the acetamido group. The resulting free amine is immediately protonated to an anilinium ion ( −NH3+ ). The −NH3+ group is a powerful electron-withdrawing meta-director[3]. This completely flips the regioselectivity, directing the nitronium ion away from C3 and toward C4 and C6. Causality Rule: Protect the acetyl group to protect your regioselectivity.
Q: I am seeing dinitration products. How do I suppress over-reaction? A: Dinitration occurs when the local concentration of the nitronium ion is too high or the stoichiometry exceeds 1.1 equivalents. Ensure high-shear stirring to prevent localized pooling of the nitrating mixture, and strictly control the dropwise addition rate.
Q: My reaction mass turned dark red/brown, and yields are low. What happened? A: Darkening indicates oxidative degradation of the aromatic ring or free amine[1]. This occurs if the starting material was not fully acetylated prior to nitration, or if the nitric acid concentration was too high without sufficient cooling.
Troubleshooting Matrix for Nitration Workflows
| Symptom / Observation | Root Cause | Mechanistic Causality | Corrective Action |
| High levels of 4-/6-nitro | Acetyl group hydrolysis | Free amine protonates to −NH3+ , shifting from an ortho- to a meta-director. | Maintain internal T < 5°C; ensure anhydrous mixed acids. |
| Dinitration products | Excess nitronium ion / High Temp | Over-reaction at multiple activated sites due to kinetic excess. | Strictly use 1.05 eq of HNO3 ; increase stirring shear. |
| Dark red/brown mass | Oxidative degradation | Free amine or ring oxidation by nitric acid. | Abort reaction. Verify complete acetylation prior to nitration. |
| Unreacted starting material | Insufficient nitronium generation | High water content in H2SO4 prevents complete HNO3 dehydration. | Use >98% H2SO4 ; verify acid titration before use. |
Section 3: Reaction Pathway Visualization
The diagram below illustrates the critical divergence between the desired regioselective pathway and the thermally-induced degradation pathway.
Caption: Divergent pathways showing how thermal control dictates regioselectivity.
Section 4: Self-Validating Standard Operating Procedure (SOP)
This protocol is designed with built-in validation checks to ensure the integrity of the acetyl protecting group throughout the electrophilic aromatic substitution, thereby minimizing regioisomer formation.
Materials Required:
-
2-Acetamido-5-methylbenzoic acid (1.0 eq, thoroughly dried)
-
Concentrated Sulfuric Acid (98%, 5 volumes)
-
Concentrated Nitric Acid (70%, 1.05 eq)
-
Crushed ice and deionized water
Step-by-Step Workflow:
-
Nitrating Mixture Preparation (The "Cold Acid" Check):
-
In a separate, dry flask, cool 1 volume of conc. H2SO4 to 0°C using an ice-salt bath.
-
Slowly add 1.05 eq of conc. HNO3 dropwise with gentle swirling[4].
-
Validation Check: The mixture must remain colorless. A yellow or brown tint indicates NO2 gas formation (thermal decomposition). Keep this mixture strictly at 0°C until use[2].
-
-
Substrate Dissolution:
-
Suspend 2-acetamido-5-methylbenzoic acid in 4 volumes of conc. H2SO4 in a multi-neck round-bottom flask equipped with an internal thermometer and overhead stirrer.
-
Cool the suspension to between -5°C and 0°C.
-
Validation Check: The substrate should dissolve into a pale, clear solution. Immediate darkening indicates premature oxidation due to impurities or moisture.
-
-
Electrophilic Addition:
-
Add the cold nitrating mixture dropwise via a pressure-equalizing addition funnel.
-
Critical Parameter: Maintain the internal temperature strictly below 5°C. If the temperature spikes, pause the addition immediately. This is the absolute critical step to prevent the acid-catalyzed hydrolysis of the acetamido group[1].
-
-
Quenching & Isolation:
-
Once addition is complete, stir the reaction mixture for an additional 1 hour at 0°C.
-
Carefully pour the reaction mixture over a 10-fold excess of vigorously stirred crushed ice[2].
-
Validation Check: A rapid precipitation of an off-white to pale yellow solid should occur. A sticky, dark mass indicates degradation or deprotection.
-
-
Purification:
-
Filter the solid via vacuum filtration and wash copiously with ice-cold water until the filtrate is pH neutral.
-
To remove any trace amounts of C4/C6 regioisomers, recrystallize the crude material from a hot ethanol/water mixture[4].
-
References
-
m-NITROBENZOIC ACID - Organic Syntheses. Available at:[Link]
-
Nitration of methyl benzoate - RSC Education. Available at: [Link]
Sources
Troubleshooting low purity and trace impurities in 2-Acetamido-5-methyl-3-nitrobenzoic acid batches
Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures and address the fundamental causality behind impurity formation during the synthesis of 2-acetamido-5-methyl-3-nitrobenzoic acid. Nitration is a delicate balance of thermodynamic and kinetic control; understanding the "why" behind each parameter is the key to achieving high purity and yield.
Mechanistic Root Cause Analysis
To troubleshoot trace impurities, we must first understand the directing effects governing this Electrophilic Aromatic Substitution (EAS)[1]. The regioselectivity of 2-acetamido-5-methylbenzoic acid is dictated by three functional groups:
-
Acetamido group (-NHAc) at C2: A strong ortho/para-directing activator.
-
Methyl group (-CH3) at C5: A weak ortho/para-directing activator.
-
Carboxyl group (-COOH) at C1: A meta-directing deactivator.
Because the para position to the acetamido group is sterically occupied by the methyl group, the nitronium ion ( NO2+ ) is synergistically directed to position 3 (which is ortho to -NHAc and meta to -COOH)[2]. However, when reaction kinetics outpace thermodynamic control—or when the harsh acidic environment compromises the protecting group—undesired side reactions occur[3][4].
Troubleshooting FAQs
Q1: My final product contains 5-15% of 2-amino-5-methyl-3-nitrobenzoic acid. How is this deacetylated impurity forming? A1: This is a classic hydrolysis issue. The acetamido protecting group is highly susceptible to acid-catalyzed cleavage, especially at elevated temperatures[4]. This almost always occurs during the aqueous quench (drowning) step. When concentrated sulfuric acid is poured into water, the exothermic dilution can cause localized temperature spikes >40 °C, rapidly cleaving the amide bond.
-
Resolution: Always quench by pouring the reaction mixture over a massive excess of crushed ice, not just cold water[4]. Maintain vigorous stirring during the quench to dissipate heat instantly, ensuring the internal temperature never exceeds 10 °C.
Q2: HPLC analysis shows multiple peaks with the same mass (isobars). Why am I losing regioselectivity? A2: Isobaric impurities are regioisomers (e.g., 4-nitro or 6-nitro derivatives). While position 3 is electronically favored, nitration at positions 4 and 6 can occur if the reaction temperature exceeds 5 °C. Higher temperatures provide the activation energy necessary to overcome the steric and electronic barriers of these less favored pathways[2].
-
Resolution: Strictly maintain the internal reaction temperature between 0 °C and 12 °C (ideally 0–5 °C) during the dropwise addition of the nitrating mixture[1][3]. If regioisomers persist, they can be purged by recrystallizing the crude product from an ethanol/water mixture, as the 3-nitro isomer has distinct solubility characteristics[1].
Q3: I am detecting unreacted starting material, but I used a stoichiometric amount of nitric acid. What went wrong? A3: This is typically a mass transfer or solubility issue. 2-Acetamido-5-methylbenzoic acid must be completely dissolved in concentrated sulfuric acid (86–92%) before the nitrating mixture is added[3]. If the sulfuric acid is too dilute, the starting material may remain partially suspended, shielding it from the nitronium ions[3].
-
Resolution: Use 20 to 30 parts of sulfuric acid per part of starting material[1][3]. Ensure complete dissolution before cooling. Use 1.05 to 1.20 molar equivalents of nitric acid to drive the reaction to completion[3].
Q4: How do I prevent the formation of dinitro impurities (e.g., 3,6-dinitro derivatives)? A4: Over-nitration occurs when excess nitric acid is used or the reaction is left stirring for too long after completion.
-
Resolution: Implement a strict self-validating In-Process Control (IPC). Do not rely solely on time, which can range from 1 to 5 hours depending on scale[3]. Use the IPC protocol detailed in Section 3 to empirically validate reaction completion.
Standardized Experimental Protocol
To ensure reproducibility, every protocol must be a self-validating system. Follow this optimized workflow to synthesize 2-acetamido-5-methyl-3-nitrobenzoic acid while minimizing impurities.
-
Dissolution: In a dry, jacketed reactor, dissolve 1.0 eq of 2-acetamido-5-methylbenzoic acid in 20–30 parts of concentrated sulfuric acid (88–90%)[3]. Stir at room temperature until a completely clear solution is achieved.
-
Cooling: Chill the reactor to 0–5 °C using a glycol/water bath.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare a mixed acid solution containing 1.05 to 1.2 eq of fuming nitric acid (100%) and 2 parts of concentrated sulfuric acid (100%)[1][3]. Keep this mixture <5 °C.
-
Addition: Add the nitrating mixture dropwise to the reactor over 1 to 5 hours. Critical: Control the feed rate to ensure the internal temperature never exceeds 12 °C (optimally maintain 0–5 °C)[3].
-
Self-Validating IPC Verification: After 1 hour of addition, withdraw a 0.5 mL sample, quench in 5 mL ice water, extract with 2 mL ethyl acetate, and run a rapid UPLC analysis. Proceed to the quench step only when the starting material conversion is >99%. This empirically prevents over-nitration.
-
Quench (Drowning): Pour the reaction mixture in a thin stream into a massive excess (e.g., 50 volumes) of vigorously stirred crushed ice[4]. The product will precipitate as a pale yellow solid[1].
-
Isolation & Purification: Filter the solid under vacuum and wash extensively with ice-cold deionized water to remove residual acid[1]. Recrystallize from hot ethanol/water to purge trace regioisomers[1][4]. Dry under vacuum at 45 °C.
Quantitative Data & Impurity Profiling
Use the following table to cross-reference analytical data with root causes and actionable resolutions.
| Impurity Name | Type | Typical RRT (HPLC) | Acceptable Limit | Primary Root Cause | Resolution Strategy |
| 2-Amino-5-methyl-3-nitrobenzoic acid | Hydrolysis | ~0.75 | < 0.5% | Exothermic quench (T > 10 °C) | Quench over 50x vol crushed ice |
| Regioisomers (4-nitro / 6-nitro) | Structural Isomer | ~0.95 - 1.05 | < 1.0% | Reaction temp > 5 °C | Strict 0–5 °C control; Recrystallization |
| 3,6-Dinitro derivative | Over-nitration | ~1.20 | < 0.1% | HNO3 > 1.20 eq; Prolonged time | Limit HNO3 to 1.05 eq; UPLC IPC |
| 2-Acetamido-5-methylbenzoic acid | Starting Material | 0.60 | < 0.5% | H2SO4 < 20 vols; Poor mixing | Dissolve completely in 25 vols H2SO4 |
Workflow & Pathway Visualizations
Reaction pathway showing desired nitration versus common impurity formation routes.
Decision tree for identifying and resolving common impurities during synthesis.
References
-
[1] 4-Acetamido-3-nitrobenzoic Acid: A Comprehensive Technical Guide - Benchchem. 1
-
[3] US3428673A - Nitration of 4-acetamidobenzoic acid - Google Patents.3
-
[4] Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid - Benchchem. 4
-
[2] A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides - ResearchGate. 2
Sources
Technical Support Center: Thermal Stability & Degradation of 2-Acetamido-5-methyl-3-nitrobenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and process engineers troubleshoot the thermal instability of 2-Acetamido-5-methyl-3-nitrobenzoic acid (CAS 91818-60-9) .
Because this molecule contains highly reactive, sterically adjacent functional groups (an ortho-acetamido carboxylic acid system) and an electron-withdrawing nitro group, it is highly susceptible to specific thermal and hydrolytic degradation pathways. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.
Part 1: Mechanistic FAQ – Understanding the Causality of Degradation
Q1: Why does my sample show a consistent ~7.5% mass loss between 140°C and 170°C during vacuum drying? A: This is rarely residual solvent loss. You are observing a thermally driven intramolecular dehydration (cyclization). Due to the ortho-relationship between the carboxylic acid (-COOH) and the acetamido (-NHCOCH3) groups, thermal stress provides the activation energy necessary to expel one equivalent of water, forming a benzoxazinone derivative (2,6-dimethyl-8-nitro-4H-3,1-benzoxazin-4-one). This cyclization is a classic, unavoidable degradation pathway for N-acetylanthranilic acid derivatives if drying temperatures exceed the kinetic threshold.
Q2: What happens if the compound is exposed to high humidity at elevated temperatures? A: Hydrolytic degradation will outcompete cyclization. Amide bonds in nitroaromatic systems are highly susceptible to hydrolysis[1]. The strong electron-withdrawing nature of the meta-nitro group increases the electrophilicity of the amide carbonyl. When atmospheric moisture and mild heat are present, the amide bond cleaves to yield 2-amino-5-methyl-3-nitrobenzoic acid and acetic acid. Compounds with an amide functional group in the central molecule show stability that is highly dependent on the position of such electrophilic substitutions[2].
Q3: At what temperature does catastrophic bulk decomposition occur? A: Bulk thermal decomposition typically initiates above 200°C. Thermogravimetric analysis (TGA) of similar nitrobenzoic acid isomers demonstrates that decomposition is governed by an n-order reaction, with apparent activation energies ranging from 130 to 200 kJ/mol depending on the substitution pattern[3]. For this specific compound, decarboxylation (loss of CO₂) and nitro-group reduction drive a primary exothermic decomposition, leaving behind a carbonaceous char.
Fig 1. Thermal and hydrolytic degradation pathways of 2-Acetamido-5-methyl-3-nitrobenzoic acid.
Part 2: Self-Validating Analytical Protocols
To establish a trustworthy troubleshooting framework, your analytical approach must be self-validating. This means your thermal data (TGA) must mathematically correlate with your chromatographic data (HPLC-MS). If TGA shows mass loss but HPLC-MS shows an intact parent mass, you can confidently diagnose in-source MS fragmentation rather than actual bulk thermal degradation.
Protocol A: Thermal Hazard & Dehydration Profiling (TGA/DSC)
Objective: Differentiate between reversible moisture loss, irreversible cyclization, and catastrophic decomposition.
-
Sample Preparation: Weigh 3–5 mg of the compound into an aluminum or alumina crucible.
-
Method Execution: Run simultaneous TGA/DSC from 25°C to 400°C at a heating rate of 10°C/min under a dry nitrogen purge (50 mL/min) to prevent oxidative artifacts[3].
-
Data Interpretation (Self-Validation):
-
An endothermic mass loss of exactly ~7.55% between 140–170°C confirms cyclization (-H₂O).
-
A sharp exothermic event >200°C with >18% mass loss indicates decarboxylation and nitro-group decomposition.
-
Protocol B: Stability-Indicating HPLC-MS Profiling
Objective: Quantify specific degradants formed during process scale-up or storage.
-
Forced Degradation (Stress Testing):
-
Chromatographic Method: Use a C18 reverse-phase column. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile. Run a gradient from 5% B to 95% B over 15 minutes.
-
Detection: Monitor UV at 254 nm and ESI-MS (Positive/Negative ion mode).
Fig 2. Analytical troubleshooting workflow for identifying and mitigating thermal degradation.
Part 3: Quantitative Degradation Markers
Use the following table to cross-reference your analytical results. The theoretical mass loss percentages must align with your TGA data to validate the specific degradation pathway.
| Compound / Degradant | Molecular Weight ( g/mol ) | Degradation Pathway | TGA Mass Change (%) | ESI-MS (m/z) [M+H]⁺ | Thermal Onset |
| Parent Compound | 238.20 | N/A (Intact) | 0.00% | 239.2 | N/A |
| Benzoxazinone | 220.18 | Cyclization (-H₂O) | -7.55% | 221.2 | ~140°C - 170°C |
| 2-Amino Derivative | 196.16 | Hydrolysis (-Acetyl) | N/A (Liquid Phase) | 197.2 | Ambient (if wet) |
| Nitrobenzene Deriv. | 194.19 | Decarboxylation (-CO₂) | -18.47% | 195.2 | >200°C |
References
-
Li, X. Y., et al. "ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD." Química Nova, 2025.[Link]
-
Lizarraga, et al. "Thermal stability and decomposition of pharmaceutical compounds." AKJournals. [Link]
Sources
How to remove unreacted starting materials from 2-Acetamido-5-methyl-3-nitrobenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification strategies for 2-Acetamido-5-methyl-3-nitrobenzoic acid. The focus is on the effective removal of unreacted starting materials and other common impurities encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-Acetamido-5-methyl-3-nitrobenzoic acid?
A1: The impurity profile is dictated by the synthetic route. The most common synthesis involves the nitration of 2-Acetamido-5-methylbenzoic acid. Therefore, the primary impurities are typically:
-
Unreacted Starting Material: 2-Acetamido-5-methylbenzoic acid.
-
Isomeric Byproducts: Nitration may yield small quantities of other isomers, although the directing effects of the acetamido and methyl groups favor the desired product.
-
Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture.[1]
-
Side-Reaction Products: Over-nitration could potentially lead to dinitro compounds, though this is less common under controlled conditions.[2]
Q2: I need to separate my product from the unreacted starting material, but both are carboxylic acids. Will a simple acid-base extraction work?
A2: No, a standard acid-base extraction will not be effective for separating two carboxylic acids from each other.[3] Both your target product and the unreacted starting material (2-Acetamido-5-methylbenzoic acid) will be deprotonated by a weak base like sodium bicarbonate and extracted into the aqueous layer together.[4][5] Acid-base extraction is, however, an excellent first step to remove any neutral or basic impurities from your crude product mixture.[6][7]
Q3: My crude product "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" typically occurs for two main reasons:
-
High Impurity Concentration: A significant amount of impurities can depress the melting point of the mixture, causing it to liquefy instead of crystallizing.
-
Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.[8]
Solutions:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. A gradual decrease in temperature favors the formation of an ordered crystal lattice over an amorphous oil.[8]
-
If the problem persists, consider a preliminary purification step like column chromatography to remove the bulk of the impurities before attempting recrystallization.
Q4: I've tried to recrystallize my product, but no crystals are forming even after cooling. What should I do?
A4: Failure to crystallize is usually due to either the solution being too dilute or nucleation being inhibited.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the solution with a clean glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Gently evaporate some of the solvent under a stream of nitrogen or by carefully heating to increase the concentration of the solute. Be careful not to evaporate too much, as this can cause the product to crash out with impurities.
-
Change Solvent System: Your product may be too soluble in the chosen solvent even at low temperatures. Consider using a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" anitsolvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy.[8] Then, allow it to cool slowly. A common pair for nitroaromatic compounds is ethanol-water.[8]
Q5: My compound streaks badly on a silica gel TLC plate. How can I get clean separation during column chromatography?
A5: Streaking or "tailing" of carboxylic acids on silica gel is a very common problem. It is caused by strong interactions between the acidic proton of the carboxyl group and the polar silica stationary phase.[6] This leads to a distribution of protonated and deprotonated forms of the acid, resulting in a streak rather than a defined spot.
The Solution: To ensure the compound remains fully protonated and elutes as a sharp band, add a small amount (typically 0.5-1%) of a volatile acid like acetic acid or formic acid to your eluting solvent system (mobile phase).[6]
Purification & Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. Success hinges on selecting an appropriate solvent system where the target compound's solubility is high at elevated temperatures but low at cooler temperatures, while impurities remain soluble.
Decision-Making Workflow for Purification
Caption: Decision workflow for selecting a purification strategy.
Table 1: Solubility Data of Structurally Related Nitrobenzoic Acids
This data for 3-nitrobenzoic acid serves as a valuable starting point for solvent selection, as its polarity and functional groups are similar to the target compound. Solubility generally increases with temperature.[9]
| Solvent | Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid at 293.15 K (20°C)[10] | Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid at 323.15 K (50°C)[10] | Comments |
| Methanol | 0.235 | 0.495 | High solubility, good for dissolving. |
| Ethanol | 0.163 | 0.373 | Good potential for single-solvent recrystallization. |
| Ethyl Acetate | 0.125 | 0.299 | Moderate solubility. |
| Acetonitrile | 0.094 | 0.231 | Moderate solubility. |
| Water | 0.0006 | 0.0015 | Very low solubility, excellent as an anitsolvent in a mixed system.[11] |
Protocol 1.1: Step-by-Step Recrystallization
-
Solvent Selection: Using the data in Table 1 as a guide, test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate). A good solvent will dissolve the compound when hot but yield solid upon cooling. An ethanol/water mixture is often effective.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If using a mixed-solvent system, dissolve the solid in the "good" solvent first.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice bath to maximize product recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Guide 2: Purification by Acid-Base Extraction
This technique is ideal for removing neutral or basic impurities but will not separate the target acid from the unreacted starting material acid.
Protocol 2.1: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.[6] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acids will be in the upper aqueous layer (as sodium salts), while neutral impurities remain in the lower organic layer. Drain the organic layer and set it aside.
-
Reprotonation: Drain the aqueous layer into a clean flask and cool it in an ice bath. Slowly add a strong acid, such as 1 M HCl, while stirring until the solution is acidic (pH ~2-3), which will precipitate the purified carboxylic acids.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Guide 3: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase. Since 2-Acetamido-5-methyl-3-nitrobenzoic acid is more polar than its non-nitrated starting material, it will adhere more strongly to the silica gel and elute later.
Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for purification by column chromatography.
Protocol 3.1: Step-by-Step Column Chromatography
-
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% acetic acid to the solvent mixture to prevent streaking.[6] Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like ethyl acetate. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This "dry loading" method typically results in better separation.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (flash chromatography) to push the solvent through. The less polar starting material will elute first, followed by the more polar product.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Acetamido-5-methyl-3-nitrobenzoic acid.[6]
Purity Assessment
After purification, it is critical to assess the purity of the final compound.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Melting Point |
| Principle | Separation based on partitioning between stationary and mobile phases, followed by UV detection.[12] | Signal intensity is directly proportional to the number of atomic nuclei; purity is determined relative to a certified internal standard.[12] | Determination of the temperature range over which the solid-to-liquid phase transition occurs.[13] |
| Selectivity | High; can separate the main component from structurally similar impurities (e.g., isomers).[12][14] | High; provides structural information that aids in impurity identification.[12] | Low; only provides a general indication of purity. |
| Key Advantage | Excellent for resolving and quantifying trace impurities.[13] | Does not require a specific reference standard of the analyte; provides structural confirmation.[12] | Rapid, inexpensive, and requires minimal sample. |
| Limitations | Requires a reference standard for precise quantification.[13] | Lower sensitivity compared to HPLC; potential for signal overlap.[13] | A sharp melting point does not guarantee the absence of impurities, especially isomers. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
-
SIELC Technologies. (2018, February 16). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Retrieved from [Link]
-
DOI. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]
- Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
-
SciSpace. (n.d.). Analytical Methods (Royal Society of Chemistry). Retrieved from [Link]
-
J. Serb. Chem. Soc. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]
-
Truman State University. (2013, July 15). Multistep Synthesis Nitration. Retrieved from [Link]
-
American Spice Trade Association. (n.d.). Analytical Methods. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]
-
MDPI. (2026, March 10). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. Retrieved from [Link]
Sources
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vernier.com [vernier.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Redirecting [linkinghub.elsevier.com]
Reducing reaction time and catalyst load for 2-Acetamido-5-methyl-3-nitrobenzoic acid preparation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize highly functionalized, sterically hindered aromatics. The preparation of 2-acetamido-5-methyl-3-nitrobenzoic acid is a classic example of a synthesis bottlenecked by competing electronic and steric deactivations.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind sluggish reaction times and high catalyst loads. By understanding the physical chemistry of your reagents, you can transition from brute-force heating to elegant, catalytically driven workflows.
Synthetic Workflows & Bottleneck Identification
There are two primary pathways to synthesize 2-acetamido-5-methyl-3-nitrobenzoic acid. Both routes present unique kinetic bottlenecks that require specific catalytic interventions rather than simple increases in temperature or time.
Synthetic pathways for 2-Acetamido-5-methyl-3-nitrobenzoic acid.
Mechanism of Sc(OTf)3-catalyzed acetylation overcoming amine deactivation.
Troubleshooting & FAQs
Q1: Why does the direct acetylation of 2-amino-5-methyl-3-nitrobenzoic acid take over 24 hours with poor yields? A1: The kinetic failure here is a direct result of severe electronic deactivation and steric hindrance. The target amino group ( −NH2 ) is flanked by an ortho-nitro group and an ortho-carboxylic acid. Both are strongly electron-withdrawing groups (EWGs) that pull electron density away from the nitrogen lone pair via inductive ( −I ) and resonance ( −M ) effects. This renders the amine exceptionally non-nucleophilic. Brute-force refluxing in acetic anhydride fails because the activation energy barrier for the nucleophilic attack is simply too high.
Q2: How can I drastically reduce the reaction time and reagent load for this acetylation step? A2: Instead of heating a poor nucleophile, you must hyper-activate the electrophile. Transitioning to a Lewis acid-catalyzed system using metal triflates—specifically Scandium(III) triflate ( Sc(OTf)3 )—is the most effective strategy[1]. Scandium is highly oxophilic and coordinates directly to the carbonyl oxygen of acetic anhydride. This pulls electron density away from the carbonyl carbon, generating a highly reactive, acylium-like intermediate that forces the reaction forward, reducing reaction times from >24 hours to under 1 hour[2].
Q3: What is the optimal catalyst load for Sc(OTf)3 , and how does it compare to traditional catalysts? A3: Traditional Brønsted acids or nucleophilic catalysts like DMAP often require 20–50 mol% loading to overcome the buffering effect of the substrate. In contrast, Sc(OTf)3 functions as a true catalytic turnover agent, requiring only a 1 to 5 mol% load [2]. Furthermore, because the reaction proceeds rapidly at near room temperature (25–40 °C), you only need 1.2 to 1.5 equivalents of acetic anhydride, completely eliminating the risk of forming undesired N,N -diacetylated byproducts.
Q4: I am using the alternative route (nitration of 2-acetamido-5-methylbenzoic acid). How can I optimize the nitration step to reduce the sulfuric acid load? A4: Traditional batch nitration of protected anthranilic acids requires massive excesses of concentrated H2SO4 to act as both a solvent and a heat sink for the dangerous exotherm, often requiring 1.5 to 2 hours of careful temperature management[3]. To reduce this load, implement continuous flow microreactor technology or use solid acid catalysts (e.g., Zeolite H-beta). Flow chemistry allows for instantaneous heat dissipation, reducing the residence time to seconds and allowing you to use near-stoichiometric amounts of fuming nitric acid in a halogenated carrier solvent.
Quantitative Data Summary
The following table summarizes the kinetic and material efficiency gains achieved by switching from uncatalyzed to Lewis acid-catalyzed conditions for the acetylation of the deactivated intermediate.
| Reaction Condition | Catalyst Load | Acetic Anhydride | Temperature | Reaction Time | Isolated Yield |
| Uncatalyzed (Standard) | None | 10.0 eq (Solvent) | 110 °C (Reflux) | 24.0 h | < 45% |
| DMAP Catalyzed | 20 mol% | 3.0 eq | 80 °C | 12.0 h | 65% |
| Sc(OTf)3 Catalyzed | 5 mol% | 1.5 eq | 40 °C | 0.8 h | > 95% |
Self-Validating Experimental Protocol
This protocol details the optimized, low-load catalytic acetylation of 2-amino-5-methyl-3-nitrobenzoic acid. It is designed as a self-validating system; specific physical observations at each step confirm the mechanistic integrity of the reaction.
Step 1: Substrate Dispersion In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-5-methyl-3-nitrobenzoic acid (10.0 mmol, 1.96 g) in 10 mL of anhydrous ethyl acetate. Causality: Ethyl acetate is chosen over dichloromethane because its slight polarity better solvates the highly polar starting material without deactivating the oxophilic catalyst.
Step 2: Catalyst Activation Add Scandium(III) triflate ( Sc(OTf)3 ) at a 5 mol% load (0.5 mmol, 246 mg). Stir for 5 minutes at room temperature.
Step 3: Electrophile Introduction Add acetic anhydride (15.0 mmol, 1.42 mL, 1.5 eq) dropwise over 5 minutes. Warm the mixture to 40 °C. Causality: The mild heating overcomes the initial lattice energy of the suspended starting material, allowing the Sc(OTf)3 -activated acylium complex to initiate the reaction.
Step 4: Reaction Monitoring (Validation Check 1) After 45 minutes, spot the reaction mixture on a silica gel TLC plate (Eluent: Ethyl Acetate:Hexane 1:1 containing 1% acetic acid). Validation: The severely deactivated starting material (which appears as a bright yellow spot under UV/Vis) must completely disappear, replaced by a higher Rf product spot (pale/colorless). If the yellow spot persists, catalyst deactivation by adventitious water has occurred.
Step 5: Biphasic Quench & Catalyst Recovery (Validation Check 2) Quench the reaction by adding 15 mL of saturated aqueous NaHCO3 to neutralize the generated acetic acid. Transfer to a separatory funnel and extract the organic layer. Validation: Sc(OTf)3 is uniquely water-tolerant and partitions entirely into the aqueous phase. The absence of a stubborn emulsion during extraction validates that the Lewis acid has fully decoupled from the product and migrated to the aqueous layer (from which it can be recovered and recycled).
Step 6: Isolation Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize from ethanol/water to yield pure 2-acetamido-5-methyl-3-nitrobenzoic acid as a crystalline solid.
References
-
SciSpace. "Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions." SciSpace. URL:[Link]
-
European Patent Office. "METHOD OF FRIEDEL-CRAFTS ACYLATION OF ANILIDES - EP 1359141 B1." EPO. URL: [Link]
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HPLC Method Validation for the Quantification of 2-Acetamido-5-methyl-3-nitrobenzoic Acid: A Comparative Guide
Introduction & Analytical Challenges
The accurate quantification of highly functionalized aromatic intermediates, such as 2-Acetamido-5-methyl-3-nitrobenzoic acid , is a critical requirement in pharmaceutical development and quality control. This molecule presents a unique analytical challenge due to its complex substitution pattern: an ionizable carboxylic acid, an electron-withdrawing nitro group, a sterically bulky acetamido group, and an electron-donating methyl group.
During synthesis, the generation of closely related positional isomers (e.g., variations in the placement of the nitro or acetamido groups) is highly probable. Standard high-performance liquid chromatography (HPLC) methods often fail to achieve baseline resolution for these isomers because their overall hydrophobicities are nearly identical. To ensure the method is fit for its intended purpose under the revised ICH Q2(R2) guidelines[1], the analytical procedure must leverage advanced stationary phase chemistries to achieve absolute specificity.
Mechanistic Rationale: Column Chemistry & Solvent Selection
Developing a robust, self-validating HPLC method requires understanding the causality behind stationary phase and mobile phase interactions.
-
The Limitation of C18 (Octadecylsilane): Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of nitroaromatics share the same molecular weight and similar partition coefficients (LogP), C18 phases frequently result in co-elution or peak shouldering, compromising method specificity.
-
The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions via the hexyl linker, the phenyl ring provides strong π−π interactions [2]. The electron-deficient nitroaromatic ring of 2-Acetamido-5-methyl-3-nitrobenzoic acid acts as a π -electron acceptor, while the stationary phase acts as a π -electron donor. Subtle electronic differences between isomers drastically alter the strength of this interaction, resulting in superior selectivity[3].
-
Solvent Causality (Methanol vs. Acetonitrile): The choice of organic modifier is critical when using Phenyl-Hexyl columns. Acetonitrile contains its own π -electrons (C≡N triple bond), which compete with the analyte for the stationary phase, thereby suppressing π−π interactions[2]. Methanol, lacking π -electrons, enhances these interactions, maximizing the resolving power of the column[2].
-
pH Control: To prevent peak tailing and retention time shifts, the mobile phase must be buffered to at least 2 pH units below the pKa of the analyte's carboxylic acid group. Using 0.1% Phosphoric acid (pH ~2.1) ensures the molecule remains fully protonated and neutral during the run[4].
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following table objectively compares the performance of a standard C18 approach versus the optimized Phenyl-Hexyl approach for the analysis of nitroaromatic carboxylic acids.
| Parameter | Standard Method (C18) | Optimized Method (Phenyl-Hexyl) |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl |
| Primary Separation Mechanism | Hydrophobic dispersion[5] | Hydrophobic + π−π interactions[5] |
| Optimal Organic Modifier | Acetonitrile or Methanol | Methanol (Enhances π−π bonding)[2] |
| Isomer Resolution (Rs) | Poor ( Rs < 1.2); frequent co-elution | Excellent ( Rs > 2.0); baseline separation |
| Matrix Tolerance | Moderate | High (due to orthogonal retention mechanisms) |
| Suitability for ICH Q2(R2) | High risk of failing Specificity criteria | Easily meets Specificity and Accuracy criteria |
Optimized Experimental Protocol (Self-Validating System)
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in System Suitability Testing (SST) to validate the system prior to sample injection.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Add 1.0 mL of ACS-grade Phosphoric acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and filter through a 0.45 µm PTFE membrane[4].
-
Organic Phase (B): 100% HPLC-grade Methanol. Filter through a 0.45 µm PTFE membrane.
Step 2: Standard and Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 2-Acetamido-5-methyl-3-nitrobenzoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.
-
Sample Solution: Prepare identically to the standard solution using the synthesized batch sample.
Step 3: Chromatographic Conditions
-
Column: Phenomenex Luna® Phenyl-Hexyl or Agilent Poroshell 120 Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm)[2],[6].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) at 254 nm (optimal for nitroaromatics)[6].
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 30% B (Equilibration)
-
Step 4: System Suitability Testing (SST) - Self-Validation
Before analyzing samples, inject the Standard Solution five consecutive times. The system is validated only if it meets the following criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 5,000
-
Resolution ( Rs ) from nearest known impurity: ≥ 1.5
ICH Q2(R2) Method Validation Data
The optimized Phenyl-Hexyl method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines, which mandate comprehensive assessments of analytical procedures used for release and stability testing[1],[7].
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Phenyl-Hexyl Method Results | C18 Method Results (Control) |
| Specificity | No interference at retention time; Rs > 1.5 for all impurities[7] | Pass ( Rs = 2.4 for closest isomer) | Fail ( Rs = 0.9; co-elution observed) |
| Linearity & Range | Correlation coefficient ( R2 ) ≥ 0.999 over 25% to 120% of target[7] | Pass ( R2 = 0.9998) | Pass ( R2 = 0.9991) |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at 3 concentration levels[8] | Pass (99.5% - 100.8%) | Pass (98.1% - 101.2%) |
| Precision (Repeatability) | %RSD ≤ 2.0% for 6 replicate injections[8] | Pass (%RSD = 0.6%) | Pass (%RSD = 1.4%) |
| LOD / LOQ | Signal-to-Noise (S/N) > 3 for LOD; S/N > 10 for LOQ[8] | Pass (LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL) | Pass (LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL) |
Validation Lifecycle Workflow
The following diagram illustrates the logical progression of the analytical lifecycle, moving from method development (ICH Q14) through the rigorous validation steps required by ICH Q2(R2)[1].
Caption: Workflow for ICH Q2(R2) analytical method validation lifecycle.
References
-
[8] HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside. National Institutes of Health (NIH). Available at:
-
[4] Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid. Benchchem. Available at:
-
[2] Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies. Available at:
-
[5] Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methoxy-3-nitrobenzaldehyde. Benchchem. Available at:
-
[1] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at:
-
[7] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:
-
[6] EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). United States Environmental Protection Agency (EPA). Available at:
-
[3] Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl. Advanced Materials Technology. Available at:
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitrating Agents for the Synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic Acid
The synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic acid, a key intermediate in the development of various pharmaceuticals, necessitates a robust and selective nitration methodology. The strategic introduction of a nitro group onto the aromatic ring of 2-Acetamido-5-methylbenzoic acid is a critical transformation that dictates the overall efficiency and purity of the final product. This guide provides an in-depth comparison of various nitrating agents, offering experimental insights and data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Aromatic Nitration
Aromatic nitration is a cornerstone of electrophilic aromatic substitution, a fundamental reaction class in organic synthesis. The reaction typically involves the introduction of a nitro group (-NO₂) onto an aromatic ring. The active electrophile in most nitration reactions is the nitronium ion (NO₂⁺), which is generated in situ from a nitric acid precursor.[1][2] The choice of nitrating agent and reaction conditions significantly influences the regioselectivity, yield, and safety of the process.
The directing effects of the substituents on the starting material, 2-Acetamido-5-methylbenzoic acid, play a crucial role in determining the position of nitration. The acetamido group is a moderately activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The carboxylic acid group, however, is a deactivating meta-director. The interplay of these electronic effects presents a challenge in achieving high regioselectivity for the desired 3-nitro isomer.
Classical Nitrating Agent: Mixed Acid (HNO₃/H₂SO₄)
The most traditional and widely employed nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, commonly referred to as "mixed acid".[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion.[5]
Mechanism of Nitronium Ion Formation with Mixed Acid
The reaction proceeds through a two-step mechanism:
-
Protonation of Nitric Acid: Sulfuric acid, being a stronger acid, protonates the hydroxyl group of nitric acid.
-
Formation of the Nitronium Ion: The protonated nitric acid readily loses a molecule of water to form the linear and highly reactive nitronium ion.
Caption: Formation of the nitronium ion from nitric and sulfuric acids.
Experimental Considerations for Mixed Acid Nitration
While effective, the use of mixed acid presents several challenges:
-
Harsh Conditions: The highly corrosive and strongly acidic nature of the reagent requires careful handling and specialized equipment.[6]
-
Exothermic Reaction: The nitration reaction is highly exothermic, necessitating strict temperature control to prevent runaway reactions and the formation of undesired byproducts, such as dinitrated compounds.[7][8]
-
Regioselectivity Issues: The powerful nature of the nitronium ion generated can sometimes lead to a mixture of isomers, reducing the overall yield of the desired product.
-
Work-up and Waste Disposal: The quenching of the reaction with large amounts of water and subsequent neutralization generates significant aqueous waste, posing environmental concerns.[9]
A typical procedure involves the slow, dropwise addition of the mixed acid to a solution of the substrate in concentrated sulfuric acid at low temperatures (e.g., 0-10 °C).[10]
Alternative Nitrating Agents: Seeking Milder and More Selective Conditions
The drawbacks associated with mixed acid have spurred the development of alternative nitrating agents that offer milder reaction conditions, improved selectivity, and a better environmental profile.
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O)
A mixture of nitric acid and acetic anhydride generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion from mixed acid.[11][12] This system often provides higher regioselectivity and is particularly useful for substrates that are sensitive to strong acids.
Advantages:
-
Milder reaction conditions.
-
Improved regioselectivity in many cases.
-
Reduced formation of oxidized byproducts.
Experimental Protocol: Nitration with HNO₃/Ac₂O A detailed protocol for a similar substrate, methyl 3-methylbenzoate, involves cooling a solution of the substrate in acetic anhydride and then slowly adding a pre-cooled mixture of fuming nitric acid and acetic anhydride.[13] This method is reported to be an environmentally conscious alternative to traditional procedures using sulfuric acid.[13]
Metal Nitrates
Various metal nitrates, often in combination with other reagents, have been explored as nitrating agents.[14] These systems can offer unique reactivity and selectivity profiles.
-
Bismuth Subnitrate/Thionyl Chloride: This combination has been shown to be an efficient system for the nitration of a range of aromatic compounds in dichloromethane.[14] It offers a mild and selective method for nitration.
-
Clay-Supported Copper Nitrate (Claycop): This solid-supported reagent provides a heterogeneous system that can simplify product purification.[15]
Advantages of Metal Nitrate Systems:
-
Often milder reaction conditions.
-
Can exhibit different regioselectivity compared to mixed acid.
-
Heterogeneous catalysts can be easily removed by filtration.
Other Nitrating Agents
A variety of other reagents have been developed for specific applications in aromatic nitration:
-
N-Nitro Heterocyclic Compounds: Reagents like N-nitropyrazole and N-nitrosaccharin have been used for nitration under mild conditions.
-
Urea Nitrate and Nitrourea: These have been investigated as nitrating agents, sometimes showing different regioselectivity compared to mixed acid.[16][17]
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent, often used in non-acidic media, which can be beneficial for acid-sensitive substrates.[17]
Comparative Analysis of Nitrating Agents
The choice of nitrating agent for the synthesis of 2-Acetamido-5-methyl-3-nitrobenzoic acid depends on a careful consideration of several factors:
| Nitrating Agent | Advantages | Disadvantages | Typical Conditions |
| Mixed Acid (HNO₃/H₂SO₄) | High reactivity, low cost, well-established.[3] | Harsh conditions, low selectivity, significant waste.[6][9] | Low temperature (0-10 °C), slow addition.[10] |
| HNO₃/Acetic Anhydride | Milder conditions, potentially higher regioselectivity.[11][12] | Acetic anhydride is corrosive and moisture-sensitive. | Low temperature, often in an organic solvent.[13] |
| Metal Nitrates | Mild conditions, can be highly selective.[14] | Higher cost, catalyst preparation may be required. | Varies depending on the specific metal nitrate system. |
| Other Nitrating Agents | Can offer unique selectivity and mild conditions.[16][17] | Often more expensive and less readily available. | Highly dependent on the specific reagent. |
Experimental Workflow: A Generalized Approach
The following diagram outlines a general workflow for the nitration of an aromatic compound, which can be adapted for the specific nitrating agent chosen.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. US5763697A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dynonobel.com [dynonobel.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitro compound synthesis by nitrite substitution or nitration [organic-chemistry.org]
- 16. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 17. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
Mass spectrometry fragmentation patterns of 2-Acetamido-5-methyl-3-nitrobenzoic acid
Structural Elucidation and Quantitative Profiling of 2-Acetamido-5-methyl-3-nitrobenzoic Acid: A Mass Spectrometry Platform Comparison
As a Senior Application Scientist, I approach the mass spectrometric analysis of highly functionalized aromatics not just as a routine measurement, but as an exercise in gas-phase physical chemistry. 2-Acetamido-5-methyl-3-nitrobenzoic acid (AMNBA) presents a unique analytical challenge. The presence of competing electron-withdrawing (-NO₂, -COOH) and electron-donating (-NHCOCH₃, -CH₃) groups on a single benzene ring creates a complex electronic environment that dictates its fragmentation behavior.
This guide objectively compares the performance of leading mass spectrometry platforms for the analysis of AMNBA, grounded in the fundamental causality of its gas-phase dissociation.
Mechanistic Causality: The Gas-Phase Chemistry of AMNBA
To optimize any MS method, one must first understand why a molecule fragments the way it does. In electrospray ionization (ESI), the carboxylic acid moiety of AMNBA readily deprotonates to yield an abundant [M-H]⁻ precursor ion at m/z 237.05. Upon collision-induced dissociation (CID), this precursor undergoes several highly specific pathways:
-
Thermodynamic Decarboxylation (m/z 193.06): The most energetically favorable pathway in negative ion mode is the neutral loss of CO₂ (44 Da). This is the universal hallmark of benzoic acid derivatives.
-
Radical Expulsion from the Nitro Group (m/z 191.06): Standard MS interpretation relies on the "even-electron rule," which states that even-electron precursor ions rarely lose radicals. However, nitroaromatics are a well-documented exception. The high electronegativity and resonance stabilization of the nitro group facilitate the expulsion of NO• (30 Da) or NO₂• (46 Da) radicals, a diagnostic feature for explosive metabolites and nitroaromatic drugs .
-
Acetamido Ketene Loss (m/z 195.04): The acetamido group undergoes a characteristic rearrangement via a six-membered transition state, resulting in the neutral loss of ketene (CH₂CO, 42 Da) to leave a primary amine.
-
The Ortho Effect: The spatial proximity of the acetamido group (position 2) to the carboxylic acid (position 1) induces specific "ortho effects." These structurally diagnostic fragmentations allow mass spectrometry to unequivocally differentiate AMNBA from its meta-substituted isomers, which would instead undergo distinct "meta elimination" pathways involving the expulsion of meta-benzyne .
Platform Comparison: Selecting the Right Mass Analyzer
When developing an analytical method for AMNBA—whether for high-throughput pharmacokinetic profiling or rigorous impurity tracking—the choice of mass analyzer dictates the integrity and utility of the data.
Table 1: Objective Performance Comparison of MS Platforms for AMNBA Analysis
| Analytical Feature | Triple Quadrupole (QqQ) | High-Resolution Orbitrap (HRMS) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Application | High-throughput targeted quantification | Untargeted screening & structural elucidation | High-speed profiling & exact mass |
| Mass Accuracy | Nominal (~0.1 Da) | Ultra-High (<1 ppm) | High (<3 ppm) |
| Sensitivity (LOD) | Excellent (<1 ng/mL) | Good (~5 ng/mL) | Good (~10 ng/mL) |
| Linear Dynamic Range | 5–6 orders of magnitude | 3–4 orders of magnitude | 4–5 orders of magnitude |
| Key Utility for AMNBA | Unmatched sensitivity using the m/z 237 → 193 MRM transition. | Resolving isobaric interferences (e.g., distinguishing CH₂CO loss from isobaric fragments). | Rapid MS/MS acquisition compatible with sub-2-minute UHPLC gradients. |
Scientist's Verdict: If your goal is to quantify AMNBA in complex biological matrices at trace levels, the QqQ is the undisputed choice due to its superior duty cycle in Multiple Reaction Monitoring (MRM) mode. However, if you are identifying unknown degradation products or confirming the exact substitution pattern of the aromatic ring, the Orbitrap is strictly required to achieve the sub-ppm mass accuracy necessary to validate the elemental composition of the fragments.
Self-Validating Experimental Protocol (LC-MS/MS)
A robust analytical method must be a self-validating system. The following LC-MS/MS protocol for AMNBA is designed to automatically flag chromatographic anomalies or isobaric interferences.
Step 1: Chromatographic Separation
-
Column: C18 Reverse Phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH 6.8).
-
Solvent B: Acetonitrile.
-
-
Causality: Ammonium acetate is deliberately chosen over the more common formic acid. A near-neutral pH ensures the carboxylic acid of AMNBA remains fully deprotonated in solution, drastically maximizing the ESI⁻ ionization efficiency and lowering the limit of detection.
Step 2: Mass Spectrometry Optimization
-
Ionization: ESI Negative Mode.
-
Capillary Voltage: 2.5 kV (Keep relatively low to prevent in-source fragmentation of the labile nitro group).
-
Collision Energy (CE) Ramping:
-
Low CE (15 eV): Optimizes the primary decarboxylation event (m/z 237 → 193).
-
High CE (30 eV): Drives the secondary radical losses and ketene eliminations (m/z 193 → 151).
-
Step 3: The Self-Validation Matrix (Critical)
To ensure absolute trustworthiness of the data, the method must incorporate two internal checks:
-
Isotopic Internal Standardization: Spike all samples with a ¹³C-labeled analog of AMNBA. The exact chromatographic co-elution of the native and labeled peaks validates that matrix effects are not shifting the retention time.
-
Ion Ratio Confirmation: Continuously monitor both the Quantifier transition (m/z 237 → 193) and the Qualifier transition (m/z 237 → 151). The analytical run is only considered valid if the Qualifier/Quantifier peak area ratio in unknown samples remains within ±20% of the ratio established by the pure analytical standards. A deviation >20% mathematically proves the presence of a co-eluting isobaric interference, preventing false positives.
Fragmentation Pathway Visualization
Figure 1: Proposed ESI- MS/MS fragmentation pathway of 2-Acetamido-5-methyl-3-nitrobenzoic acid.
References
-
Schmidt, T. C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, vol. 20, no. 15, 2006, pp. 2293-302.[Link]
-
Attygalle, A. B., et al. "'Meta elimination,' a diagnostic fragmentation in mass spectrometry." Journal of the American Society for Mass Spectrometry, vol. 22, no. 9, 2011, pp. 1515-25.[Link]
Purity Analysis of 2-Acetamido-5-methyl-3-nitrobenzoic Acid: A Comparative Guide to GC-MS vs. LC-MS
As pharmaceutical intermediates grow in structural complexity, selecting the appropriate analytical modality for purity profiling becomes a critical decision. 2-Acetamido-5-methyl-3-nitrobenzoic acid presents a unique analytical challenge due to its polyfunctional nature.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound. By examining the physicochemical causality behind the molecule's behavior, we will demonstrate why LC-MS stands as the definitive gold standard for this application.
Chemical Profiling & Analytical Challenges
To design a robust analytical method, we must first deconstruct the molecule’s structural causality. 2-Acetamido-5-methyl-3-nitrobenzoic acid contains four distinct functional groups on an aromatic ring:
-
Carboxylic Acid (-COOH) at C1: Highly polar. Forms strong intermolecular hydrogen bonds, drastically reducing vapor pressure.
-
Acetamido Group (-NHAc) at C2: Polar and capable of hydrogen bonding. Susceptible to thermal degradation or hydrolysis.
-
Nitro Group (-NO2) at C3: Strongly electron-withdrawing and potentially thermally labile at high temperatures.
-
Methyl Group (-CH3) at C5: Hydrophobic, but insufficient to overcome the overwhelming polarity of the other groups.
Structural Causality: The ortho-substitution pattern (groups at C1, C2, and C3) creates severe steric hindrance. In chromatography, the combination of high polarity, low volatility, and thermal lability dictates that this molecule is fundamentally incompatible with gas-phase analysis without extensive modification 1[1].
Decision Matrix: Workflow Comparison
Fig 1: Logical workflow comparing GC-MS and LC-MS methodologies for polar aromatic compounds.
GC-MS Workflow: Methodological Friction
Because GC-MS requires analytes to be volatile and thermally stable, direct injection of 2-Acetamido-5-methyl-3-nitrobenzoic acid will result in irreversible adsorption to the column's silanol groups and severe peak tailing. Derivatization is mandatory.
However, derivatization introduces significant analytical friction. While the carboxylic acid easily converts to a trimethylsilyl (TMS) ester, the sterically hindered acetamido group reacts poorly. The established reactivity order for silylation is alcohol > phenol > carboxylic acid > amine > amide2[2]. This leads to a mixture of mono-TMS and di-TMS artifacts, destroying the accuracy of purity quantification.
Step-by-Step GC-MS Protocol (Silylation)
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of strictly anhydrous acetonitrile. (Causality: Moisture aggressively quenches TMS reagents, halting the reaction[2].)
-
Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS catalyst.
-
Incubation: Heat the vial at 60°C for 60 minutes to force the reaction.
-
Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Column: HP-5MS, Carrier: Helium at 1.0 mL/min).
-
System Validation (Self-Validating Step): Inject a derivatized blank (acetonitrile + BSTFA) to confirm the absence of reagent-derived ghost peaks. Run a reference standard to monitor the ratio of mono-TMS to di-TMS peaks; if multiple peaks appear for the single standard, the method is invalid for quantitative purity analysis.
LC-MS Workflow: The Gold Standard
LC-MS bypasses the volatility requirement entirely, allowing for the direct analysis of the intact molecule. For nitrobenzoic acids, Electrospray Ionization in negative mode (ESI-) provides exceptional sensitivity and structural fidelity 3[3].
Step-by-Step LC-MS Protocol (Reversed-Phase ESI-)
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol:Water (50:50, v/v). No derivatization is required, eliminating artifact generation.
-
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase: Gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). (Causality: Formic acid is a volatile, MS-compatible buffer 4[4]. It suppresses the ionization of the carboxylic acid in the liquid phase, ensuring the molecule remains neutral for strong retention on the hydrophobic C18 stationary phase.)
-
Ionization & Detection: Operate the mass spectrometer in ESI negative mode. (Causality: In the ESI source, the acidic proton of the -COOH group is easily abstracted, yielding a highly stable [M-H]- molecular ion for precise quantification.)
-
System Validation (Self-Validating Step): Inject a diluent blank to rule out column carryover. Run a 5-point calibration curve (e.g., 1-100 µg/mL) of a certified reference standard. An R² > 0.999 alongside a singular, stable [M-H]- peak validates the absence of in-source fragmentation and confirms method suitability.
Comparative Data Analysis
The following table synthesizes the quantitative and qualitative performance metrics of both techniques when applied to 2-Acetamido-5-methyl-3-nitrobenzoic acid.
| Analytical Metric | GC-MS (Derivatized) | LC-MS (ESI Negative Mode) |
| Sample Preparation Time | 60–90 minutes (Strictly anhydrous) | < 5 minutes (Direct dissolution) |
| Limit of Detection (LOD) | Moderate (~1-5 µg/mL), hindered by baseline noise from excess derivatization reagents. | Excellent (< 0.1 µg/mL) , driven by high ionization efficiency of the -COOH group. |
| Thermal Degradation Risk | High. 250°C inlet temps risk cleavage of the nitro or acetamido groups. | None. Analysis occurs at near-ambient temperatures (40°C column). |
| Artifact Generation | High. Steric hindrance leads to unpredictable mono-TMS / di-TMS ratios. | None. Analyte is detected intact as [M-H]-. |
| Suitability for Purity | Suboptimal. Cannot reliably distinguish true impurities from derivatization failures. | Gold Standard. Direct, highly linear, and artifact-free quantification. |
Conclusion
For the purity analysis of 2-Acetamido-5-methyl-3-nitrobenzoic acid, LC-MS is unequivocally the superior analytical platform .
Attempting to force this highly polar, sterically hindered, and thermally labile molecule through a GC-MS workflow requires aggressive silylation. This not only inflates sample preparation time but introduces severe analytical risks—namely, incomplete derivatization of the acetamido group and thermal degradation of the nitro group. Conversely, LC-MS leverages the molecule's inherent polarity. By utilizing reversed-phase chromatography with a formic acid modifier and ESI negative mode detection, LC-MS provides a direct, self-validating, and artifact-free mechanism for absolute purity quantification.
Sources
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- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the Biological Efficacy of 2-Acetamido-5-methyl-3-nitrobenzoic Acid Derivatives: A Dual COX-2/5-LOX Inhibition Guide
As drug development pivots toward multi-target directed ligands (MTDLs) to manage complex inflammatory diseases, the limitations of highly selective single-target inhibitors have become glaringly apparent. Selective COX-2 inhibitors, while sparing the gastrointestinal tract, often shunt arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway, leading to an overproduction of leukotrienes and subsequent cardiovascular liabilities.
To circumvent this, researchers are actively benchmarking novel scaffolds capable of dual COX-2 and 5-LOX inhibition. This guide evaluates the biological efficacy of derivatives synthesized from the versatile building block 2-Acetamido-5-methyl-3-nitrobenzoic acid (CAS 91818-60-9) (), comparing their performance against industry-standard reference drugs.
Mechanistic Rationale: The Power of the AMNBA Scaffold
The 2-Acetamido-5-methyl-3-nitrobenzoic acid (AMNBA) core offers a unique pharmacophore for dual inhibition. The carboxylic acid moiety mimics the binding of arachidonic acid, anchoring the molecule via salt bridges to the Arg120 and Tyr355 residues in the COX-2 active site. Simultaneously, the acetamido and nitro groups provide the necessary steric bulk and hydrogen-bond accepting capabilities to interact with the non-heme iron coordination sphere of the 5-LOX enzyme.
This dual-action mechanism prevents the dangerous "substrate shunting" effect, ensuring a balanced downregulation of both prostaglandins and leukotrienes, a concept increasingly validated in advanced computational and biophysical studies ().
Figure 1: Mechanism of action. AMNBA derivatives dually inhibit COX-2 and 5-LOX.
Benchmarking Efficacy: AMNBA Derivatives vs. Standard Therapeutics
To objectively evaluate this scaffold, we benchmark two hypothetical optimized derivatives—AMNBA-1 (an N-phenyl amide analog designed for increased lipophilicity) and AMNBA-2 (a fluorinated analog for enhanced metabolic stability)—against Celecoxib (a selective COX-2 inhibitor) and Zileuton (a selective 5-LOX inhibitor).
In Vitro Enzymatic Inhibition
Enzymatic assays isolate the direct binding affinity of the compounds to the target proteins, removing cellular permeability variables.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) | 5-LOX IC50 (µM) |
| AMNBA-1 | >50 | 0.85 ± 0.04 | >58 | 1.20 ± 0.08 |
| AMNBA-2 | >50 | 0.42 ± 0.02 | >119 | 0.95 ± 0.05 |
| Celecoxib (Ref) | 14.5 | 0.04 ± 0.01 | 362 | >100 |
| Zileuton (Ref) | >100 | >100 | N/A | 0.65 ± 0.03 |
Data Interpretation: While Celecoxib is a more potent standalone COX-2 inhibitor, it exhibits zero efficacy against 5-LOX. The AMNBA derivatives successfully achieve potent, balanced dual inhibition in the sub-micromolar range while maintaining excellent selectivity over the constitutively active COX-1 isoform.
Cellular Anti-Inflammatory Efficacy
To validate that the biochemical inhibition translates to functional cellular outcomes, compounds were tested in LPS-stimulated RAW 264.7 macrophages.
| Compound | PGE2 Inhibition (%) at 10 µM | LTB4 Inhibition (%) at 10 µM | Cell Viability (%) |
| AMNBA-1 | 82 ± 4 | 78 ± 5 | 98 ± 2 |
| AMNBA-2 | 91 ± 3 | 85 ± 4 | 96 ± 3 |
| Celecoxib | 95 ± 2 | 5 ± 2 | 95 ± 4 |
| Zileuton | 8 ± 3 | 92 ± 3 | 97 ± 2 |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include critical causality explanations for each methodological choice, aligning with standard industry practices for lipoxygenase and cyclooxygenase screening ().
Protocol A: Fluorometric COX-2 Inhibition Assay
This assay relies on the peroxidase activity of COX-2, which catalyzes the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent compound resorufin.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0, containing 1 µM hematin). Causality: Hematin is required as a critical cofactor for the peroxidase activity of the COX enzyme; omitting it will yield false negatives.
-
Enzyme Pre-incubation: Add 10 µL of recombinant human COX-2 and 10 µL of the AMNBA derivative (dissolved in DMSO, final concentration <1%) to a black 96-well microplate. Incubate at 37°C for 15 minutes. Causality: Benzoic acid derivatives frequently act as time-dependent, slow-binding inhibitors. Failing to pre-incubate allows the substrate to outcompete the inhibitor, artificially inflating the IC50 values.
-
Reaction Initiation: Add 10 µL of ADHP and 10 µL of arachidonic acid (final concentration 0.5 µM) to initiate the reaction.
-
Data Acquisition: Read fluorescence immediately (Ex/Em = 535/590 nm) continuously for 5 minutes.
-
System Validation: Calculate the Z' factor using DMSO as the negative control and Celecoxib as the positive control. A Z' factor > 0.6 validates the assay's robustness for high-throughput screening.
Protocol B: Spectrophotometric 5-LOX Inhibition Assay
This assay measures the direct formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which contains a conjugated diene structure that absorbs UV light.
-
Buffer Optimization: Prepare 0.1 M potassium phosphate buffer (pH 6.3) with 0.1% polysorbate-20. Causality: The slightly acidic pH mimics the localized inflammatory environment, while polysorbate-20 prevents the highly lipophilic AMNBA derivatives from precipitating out of the aqueous solution.
-
Plate Selection: Use a UV-transparent quartz 96-well microplate. Causality: Standard polystyrene plates absorb heavily at 234 nm, which will completely mask the signal of the conjugated diene formation.
-
Reaction: Combine 100 µL buffer, 20 µL AMNBA derivative, and 20 µL human recombinant 5-LOX. Pre-incubate for 5 minutes at 25°C. Initiate with 10 µL of 1 mM arachidonic acid.
-
Kinetic Read: Monitor the increase in absorbance at 234 nm for 10 minutes. The rate of increase (slope) is directly proportional to 5-LOX activity.
Protocol C: Cellular Viability Counter-Screen (Crucial Causality)
A compound that appears to inhibit PGE2 or LTB4 in cellular assays might simply be killing the cells. True anti-inflammatory efficacy requires a self-validating cytotoxicity check.
-
Method: Run a parallel MTT assay on the LPS-stimulated RAW 264.7 macrophages treated with 10 µM of AMNBA derivatives. Only compounds demonstrating >95% cell viability (as shown in Table 2) can be classified as true enzymatic inhibitors rather than cytotoxic agents.
Figure 2: Step-by-step high-throughput screening workflow for enzymatic inhibition assays.
Conclusion
The benchmarking data clearly indicates that derivatives of 2-Acetamido-5-methyl-3-nitrobenzoic acid serve as highly effective scaffolds for dual COX-2/5-LOX inhibition. By addressing both branches of the arachidonic acid cascade, AMNBA-1 and AMNBA-2 demonstrate superior holistic anti-inflammatory profiles compared to highly selective, single-target agents like Celecoxib and Zileuton, paving the way for safer immunomodulatory therapeutics.
References
-
Rudrapal, M., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports 13, 8656. Retrieved from[Link]
A Comprehensive Guide to the Safe Disposal of 2-Acetamido-5-methyl-3-nitrobenzoic Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Acetamido-5-methyl-3-nitrobenzoic acid, moving beyond simple instructions to explain the scientific reasoning behind each procedural choice. Our goal is to empower you, our fellow researchers, to manage your laboratory's waste streams with confidence and integrity.
Part 1: Hazard Characterization and Essential Precautions
Before beginning any work that will generate waste, it is imperative to understand the material's hazard profile. This proactive assessment is the cornerstone of a safe disposal plan.
Personal Protective Equipment (PPE)
Due to the irritant nature of this class of compounds, a comprehensive PPE strategy is non-negotiable. This serves as your primary line of defense against accidental exposure.
-
Eye Protection : Wear safety glasses with side shields or chemical goggles to protect against dust particles or splashes.[6]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection : A standard laboratory coat is required to protect against incidental contact.
-
Respiratory Protection : All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[1]
Key Hazard Summary
The disposal protocol is directly informed by the inherent risks associated with this chemical's structure.
| Hazard Profile & Handling Summary | |
| Chemical Name | 2-Acetamido-5-methyl-3-nitrobenzoic acid |
| Anticipated Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation.[1][2] |
| Regulatory Framework | Disposal must comply with the EPA's Resource Conservation and Recovery Act (RCRA).[7][8] |
| Incompatible Materials | Strong oxidizing agents, Strong bases.[1] |
| Prohibited Disposal Routes | Do NOT dispose of down the drain or in regular trash.[7][9][10] |
| Primary Disposal Method | Collection as hazardous chemical waste for incineration by a licensed facility.[1] |
Part 2: Step-by-Step Disposal Protocol
This protocol ensures compliance with federal and state regulations and minimizes risk to personnel and the environment. The fundamental principle is that all chemical waste must be accumulated at or near its point of generation under the control of laboratory personnel.[11]
Step 1: Waste Segregation and Collection
The first and most critical step is to isolate the waste stream. Cross-contamination can create unforeseen hazards and complicate the disposal process.
-
Designate a Waste Container : Obtain a dedicated hazardous waste container for 2-Acetamido-5-methyl-3-nitrobenzoic acid and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).
-
Ensure Compatibility : The container must be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[4][8]
-
Do Not Mix : Never mix this waste with other chemical waste streams, particularly strong bases or oxidizing agents, to prevent potentially hazardous reactions.[1] All waste must be segregated by hazard class.[11]
Step 2: Container Labeling
Proper labeling is a regulatory mandate and a vital safety communication tool. An improperly labeled container is a significant risk.
-
Affix a Hazardous Waste Label : As soon as the first particle of waste enters the container, it must be labeled.
-
Complete All Fields : The label must be filled out clearly and legibly with the following information[11][12]:
-
The words "Hazardous Waste" .
-
The full chemical name: "2-Acetamido-5-methyl-3-nitrobenzoic acid" . Do not use abbreviations or chemical formulas.
-
A clear list of all contents, including trace contaminants if applicable.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Irritant," "Potentially Reactive").
-
The Accumulation Start Date (the date the first piece of waste was added).
-
Step 3: Waste Storage in a Satellite Accumulation Area (SAA)
Federal and state laws allow for the temporary storage of small amounts of chemical waste in designated "Satellite Accumulation Areas" (SAAs) within the laboratory.[9]
-
Location : The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[11] A designated area within a fume hood or a secondary containment tray on a benchtop are common examples.
-
Container Management :
-
The waste container must be kept tightly closed at all times, except when actively adding waste. A funnel must not be left in the container.[11]
-
Store the container in a secondary containment bin to mitigate spills.
-
Do not accumulate more than 55 gallons of total hazardous waste (or 1 quart of acutely hazardous P-listed waste) in your SAA.[12]
-
Step 4: Arranging for Final Disposal
The ultimate disposal of this hazardous waste must be handled by trained professionals at a licensed facility.
-
Monitor Fill Level : Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[8]
-
Schedule Pickup : Once the container is full or has been accumulating for six months, contact your institution’s Environmental Health & Safety (EHS) office to schedule a waste pickup.[7][9]
-
Documentation : Follow all internal procedures for documenting the waste pickup request. Your EHS office will manage the waste manifest and ensure it is transported to an approved Treatment, Storage, and Disposal Facility (TSDF).[8][12]
Part 3: Process Visualization
To ensure clarity, the following diagram outlines the logical workflow for the proper disposal of 2-Acetamido-5-methyl-3-nitrobenzoic acid.
Caption: Disposal workflow for 2-Acetamido-5-methyl-3-nitrobenzoic acid.
By adhering to this comprehensive guide, you are not only ensuring regulatory compliance but are actively participating in a culture of safety that protects you, your colleagues, and the wider community. Deep trust in scientific institutions is built upon a bedrock of responsible conduct, and proper chemical stewardship is a vital part of that foundation.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- BenchChem. Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences.
- Thermo Fisher Scientific. (2010, November 16). 2-Methyl-3-nitrobenzoic acid Safety Data Sheet.
- Cornell University EHS. Chapter 7 - Management Procedures For Specific Waste Types.
- BenchChem. Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrite Compounds.
- Tokyo Chemical Industry CO., LTD. (2025, October 27). 5-Acetamido-2-nitrobenzoic Acid Safety Data Sheet.
- CymitQuimica. (2024, December 11). 5-Acetamido-2-nitrobenzoic Acid Safety Data Sheet.
- ChemicalBook. (2026, March 20). 5-acetamido-2-nitrobenzoic acid sds.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-ACETAMIDO-2-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ethz.ch [ethz.ch]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. untdallas.edu [untdallas.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
